Swerchirin
描述
Structure
3D Structure
属性
IUPAC Name |
1,8-dihydroxy-3,5-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-7-5-9(17)12-11(6-7)21-15-10(20-2)4-3-8(16)13(15)14(12)18/h3-6,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSHHHWDGOHNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200102 | |
| Record name | Swerchirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-65-3 | |
| Record name | Swerchirin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Swerchirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Swerchirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SWERCHIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQB9X426DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Swerchirin: A Technical Guide on its Mechanism of Action in Diabetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swerchirin, a xanthone isolated from the medicinal plant Swertia chirayita, has demonstrated significant potential as an anti-diabetic agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in the context of diabetes. It details the compound's effects on insulin secretion, glucose uptake, and relevant signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for cited studies, and includes visualizations of signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its anti-diabetic effects through a multi-pronged approach, primarily by enhancing insulin secretion and improving glucose utilization in peripheral tissues.
Stimulation of Insulin Secretion
A primary mechanism of this compound is its ability to directly stimulate the release of insulin from pancreatic β-cells.[1][2] Studies on isolated islets of Langerhans have shown that a this compound-containing hexane fraction (SWI) of Swertia chirayita significantly enhances glucose-stimulated insulin release.[1] This action is associated with a marked degranulation of aldehyde-fuchsin stained β-granules and a decrease in immunostained insulin within the pancreatic islets, indicating active secretion.[1] The blood sugar-lowering effect of this compound is dependent on functional β-cells, as it is observed in healthy and moderately diabetic rats but not in those with severe pancreatic damage induced by high doses of streptozotocin.[3][4]
Enhancement of Glucose Uptake and Glycogen Synthesis
In addition to its effects on insulin secretion, this compound promotes glucose utilization in peripheral tissues. In vitro studies using the diaphragm muscle of rats treated with a this compound-containing fraction demonstrated a significant enhancement of both glucose uptake and glycogen synthesis.[1] This suggests that this compound may improve insulin sensitivity or act through insulin-independent pathways to facilitate glucose disposal in muscle tissue.
Potential Molecular Targets and Signaling Pathways
While direct studies on the molecular interactions of pure this compound are limited, research on related compounds from Swertia species and the known mechanisms of similar anti-diabetic agents suggest several potential signaling pathways that this compound may modulate.
Insulin Signaling Pathway (PI3K/Akt)
The enhancement of glucose uptake in muscle cells by this compound suggests a possible modulation of the insulin signaling pathway. This canonical pathway, initiated by insulin binding to its receptor, leads to the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). Activated Akt, in turn, promotes the translocation of Glucose Transporter Type 4 (GLUT4) to the cell membrane, facilitating glucose entry. While direct evidence for this compound's effect on this pathway is pending, its observed physiological effects align with the activation of this cascade.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation
PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization. Activation of PPAR-γ is a key mechanism of action for the thiazolidinedione class of anti-diabetic drugs. Some compounds structurally related to this compound have been shown to activate PPAR-γ.[5] This suggests that this compound might also exert some of its insulin-sensitizing effects through the activation of PPAR-γ, leading to the regulation of genes involved in glucose and lipid metabolism.
Inhibition of Carbohydrate-Digesting Enzymes
Delaying carbohydrate digestion through the inhibition of α-amylase and α-glucosidase is an established therapeutic strategy for managing postprandial hyperglycemia. While specific IC50 values for this compound are not yet available, various extracts and compounds from the Swertia genus have demonstrated inhibitory activity against these enzymes. Further investigation is required to determine the direct inhibitory potential of this compound on α-amylase and α-glucosidase.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and its containing extracts.
| Parameter | Test Substance | Concentration/Dose | Result | Model System | Reference |
| Blood Glucose Lowering | This compound-containing fraction (SWI) | 50 mg/kg (oral) | ~60% maximum fall by 7 hours | Fed Charles Foster rats | [1] |
| Insulin Release | This compound-containing fraction (SWI) | 1, 10, 100 µM | Greatly enhanced glucose (16.7 mM)-stimulated insulin release | Isolated rat islets | [1] |
| Blood Sugar Lowering | This compound | 50 mg/kg (oral) | Significant lowering at 1, 3, and 7 hours | Healthy and STZ (35 mg/kg) treated rats | [3] |
Table 1: In Vivo and Ex Vivo Efficacy of this compound and its Containing Fraction.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, adapted for the investigation of this compound.
In Vivo Blood Glucose Lowering Activity
Objective: To evaluate the hypoglycemic effect of this compound in an animal model of diabetes.
Animal Model: Male Charles Foster or Wistar rats (150-200g). Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at 45-65 mg/kg body weight, dissolved in citrate buffer (0.1 M, pH 4.5). Animals with fasting blood glucose levels above 250 mg/dL after 72 hours are considered diabetic.
Procedure:
-
Divide diabetic animals into groups: control (vehicle), this compound-treated, and positive control (e.g., Glibenclamide).
-
Administer this compound (e.g., 50 mg/kg, suspended in 1% gum acacia) orally to the treatment group.
-
Collect blood samples from the tail vein at 0, 1, 3, 7, and 24 hours post-administration.
-
Measure blood glucose levels using a standard glucometer.
Data Analysis: Calculate the percentage reduction in blood glucose compared to the initial level for each group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Tukey's test).
Insulin Secretion from Isolated Islets
Objective: To determine the direct effect of this compound on insulin secretion from pancreatic islets.
Procedure:
-
Islet Isolation: Isolate pancreatic islets from healthy rats by collagenase digestion followed by purification on a Ficoll gradient.
-
Pre-incubation: Pre-incubate isolated islets in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mM) for 30-60 minutes at 37°C.
-
Incubation: Incubate groups of islets (e.g., 5-10 islets per tube) in KRBB containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
High glucose + various concentrations of this compound (e.g., 1, 10, 100 µM)
-
-
Incubate for 60-90 minutes at 37°C.
-
Insulin Measurement: Collect the supernatant and measure insulin concentration using a radioimmunoassay (RIA) or ELISA kit.
Data Analysis: Express insulin secretion as ng/islet/hour. Compare the effects of this compound at different concentrations to the high glucose control.
In Vitro Glucose Uptake in Muscle Cells
Objective: To assess the effect of this compound on glucose uptake in a muscle cell line.
Cell Line: L6 myoblasts, differentiated into myotubes.
Procedure:
-
Seed L6 myoblasts in 12-well plates and differentiate into myotubes.
-
Starve the myotubes in serum-free medium for 3-4 hours.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 30-60 minutes). Include a positive control (e.g., insulin).
-
Add 2-deoxy-D-[³H]glucose and incubate for 10-15 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein content of each well.
Data Analysis: Express glucose uptake as a fold change relative to the untreated control.
Conclusion and Future Directions
This compound demonstrates significant anti-diabetic potential primarily through its stimulatory effect on insulin secretion from pancreatic β-cells and by enhancing glucose uptake in peripheral tissues. While the precise molecular targets and the full extent of its action on signaling pathways such as the PI3K/Akt and PPAR-γ pathways are yet to be fully elucidated, the existing evidence strongly supports its development as a potential therapeutic agent for diabetes.
Future research should focus on:
-
Determining the specific molecular interactions of this compound with targets in the β-cell and peripheral tissues.
-
Conducting detailed studies to quantify the effects of pure this compound on the insulin signaling pathway, including the phosphorylation status of key proteins like Akt and the translocation of GLUT4.
-
Evaluating the inhibitory activity of this compound against α-amylase and α-glucosidase to determine its contribution to managing postprandial hyperglycemia.
-
Investigating the potential of this compound to activate PPAR-γ and its downstream effects on gene expression.
-
Performing comprehensive preclinical and clinical trials to establish the safety and efficacy of this compound in humans.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a promising natural compound for the management of diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical constituents of Swertia longifolia Boiss. with α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Swerchirin: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Properties and Mechanisms of a Promising Bioactive Xanthone
Introduction
Swerchirin, a di-methoxy-dihydroxy xanthone predominantly isolated from plants of the Swertia genus, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Traditionally used in various herbal medicine systems, this compound has been the subject of numerous scientific investigations aiming to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antidiabetic, hepatoprotective, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Core Biological Activities of this compound
This compound exhibits a wide spectrum of pharmacological effects, which are summarized in this section. The primary activities that have been extensively studied include its ability to modulate glucose metabolism, protect the liver from toxic insults, mitigate inflammatory responses, and inhibit the proliferation of cancer cells.
Antidiabetic Activity
This compound has demonstrated significant hypoglycemic effects in various preclinical models. A key mechanism underlying this activity is the stimulation of insulin release from pancreatic β-cells.[1][2] Studies have shown that this compound can effectively lower blood glucose levels in both normal and diabetic animal models.[3]
Hepatoprotective Activity
The protective effects of this compound against liver damage induced by toxins such as paracetamol and carbon tetrachloride have been well-documented.[4] Its hepatoprotective mechanism is attributed to its antioxidant properties and its ability to preserve the function of hepatocytes, thereby reducing the levels of liver damage markers like AST, ALT, and ALP.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. By suppressing the activation of these pathways, this compound reduces the expression of inflammatory cytokines and enzymes.
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties against various cancer cell lines. For instance, in human ovarian cancer cells (SKOV3), this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[5] Its anticancer effects are mediated, in part, through the inhibition of the Raf/MEK/ERK signaling pathway.[5]
Quantitative Data on Biological Activities
To facilitate a comparative analysis of this compound's potency across its different biological activities, the following table summarizes the available quantitative data from various preclinical studies.
| Biological Activity | Assay/Model | Test System | Parameter | Value | Reference(s) |
| Anticancer | MTT Assay | SKOV3 human ovarian cancer cells | IC50 | 20 µM (at 48 hrs) | [5] |
| Antidiabetic | In vivo | CF male albino rats | ED50 | 23.1 mg/kg (oral) for 40% blood sugar lowering | [1] |
| Antidiabetic | In vivo | Fed CF rats | - | 50 mg/kg (oral) induced ~60% fall in blood glucose by 7 hr | [2] |
| Hepatoprotective | Paracetamol-induced hepatotoxicity | Swiss mice | Effective Dose | 6-50 mg/kg (oral) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to investigate the biological activities of this compound.
Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
SKOV3 human ovarian cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed SKOV3 cells in 96-well plates at a density of 1 x 10^6 cells per well and incubate for 12 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound (e.g., 2.5 to 40 µM) in the culture medium. Remove the existing medium from the wells and add the this compound-containing medium. Incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (OD) at 570 nm using an ELISA plate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Antidiabetic Activity: Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To evaluate the hypoglycemic effect of this compound in a diabetic animal model.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle (e.g., gum acacia suspension)
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal or intravenous injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.[3][7]
-
Confirmation of Diabetes: After 72 hours, confirm the diabetic state by measuring fasting blood glucose levels. Rats with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.[8]
-
Treatment: Administer this compound orally (e.g., 50 mg/kg) suspended in a suitable vehicle to the diabetic rats.[3] A control group should receive the vehicle only.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at different time points (e.g., 0, 1, 3, and 7 hours) after this compound administration and measure blood glucose levels.[3]
-
Data Analysis: Compare the blood glucose levels of the this compound-treated group with the control group to determine the hypoglycemic effect.
In Vivo Hepatoprotective Activity: Paracetamol-Induced Hepatotoxicity Model
Objective: To assess the protective effect of this compound against drug-induced liver injury.
Materials:
-
Swiss albino mice
-
Paracetamol (Acetaminophen)
-
This compound
-
Vehicle (e.g., 20% DMSO)
-
Kits for measuring serum AST, ALT, and ALP levels
Procedure:
-
Animal Grouping and Pre-treatment: Divide mice into different groups: control, paracetamol-treated, and this compound + paracetamol-treated. Administer this compound orally at different doses (e.g., 6-50 mg/kg) or the vehicle for a specified period (e.g., 7 days) before paracetamol administration.
-
Induction of Hepatotoxicity: Induce liver damage by administering a single oral or intraperitoneal dose of paracetamol (e.g., 500 mg/kg).[9][10]
-
Sample Collection: After a specific time (e.g., 24 hours) following paracetamol administration, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination.
-
Biochemical Analysis: Measure the serum levels of AST, ALT, and ALP using standard diagnostic kits.
-
Histopathology: Fix the liver tissues in 10% formalin, process, and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage.
-
Data Analysis: Compare the biochemical parameters and histopathological findings between the different groups to assess the hepatoprotective effect of this compound.
In Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of inflammatory mediators in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for TNF-α, IL-6, etc.)
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM and seed them in 96-well or 24-well plates.[11][12] Allow the cells to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.[12]
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[11][13]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration (as an indicator of NO production) using the Griess reagent.
-
Cytokines: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.[12]
-
-
Data Analysis: Determine the inhibitory effect of this compound on the production of NO and cytokines compared to the LPS-stimulated control group.
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of this compound-based therapeutics.
Antidiabetic Effect: Insulin Signaling Pathway
This compound's hypoglycemic activity is linked to its ability to stimulate insulin secretion. While the precise molecular interactions are still under investigation, it is hypothesized that this compound may interact with components of the insulin secretion machinery in pancreatic β-cells. Furthermore, related compounds from Swertia have been shown to activate the PI3K/Akt signaling pathway, a critical downstream cascade of the insulin receptor, which promotes glucose uptake and utilization in peripheral tissues.[14][15][16]
Caption: this compound's proposed role in the insulin signaling pathway.
Anti-inflammatory Effect: NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been suggested to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα. This keeps NF-κB (p65/p50 dimer) sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene expression.[17][18][19][20]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Effect: Raf/MEK/ERK (MAPK) Signaling Pathway
In the context of cancer, particularly ovarian cancer, this compound has been shown to inhibit the Raf/MEK/ERK pathway, which is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[5][21] This pathway is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation. This compound's inhibitory action on this pathway, specifically on the phosphorylation of MEK and ERK, contributes to its ability to induce cell cycle arrest and apoptosis in cancer cells.[5]
References
- 1. Hypoglycemic effect of this compound from the hexane fraction of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induced blood sugar lowering of streptozotocin treated hyperglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts anticancer activity on SKOV3 human ovarian cancer cells via induction of mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. Modulation of Paracetamol-Induced Hepatotoxicity by Acute and Chronic Ethanol Consumption in Mice: A Study Pilot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sericin enhances the insulin-PI3K/AKT signaling pathway in the liver of a type 2 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inducible phosphorylation of NF-kappa B p65 at serine 468 by T cell costimulation is mediated by IKK epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Tumor necrosis factor-alpha-induced IKK phosphorylation of NF-kappaB p65 on serine 536 is mediated through the TRAF2, TRAF5, and TAK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound exerts anticancer activity on SKOV3 human ovartian cancer cells via induction of mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Swerchirin: A Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swerchirin, a xanthone derivative, has garnered significant attention in the scientific community for its promising pharmacological activities, particularly its hypoglycemic effects. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation and quantification, and an exploration of its mechanism of action. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Chemical Profile
This compound, chemically known as 1,8-dihydroxy-3,5-dimethoxyxanthone, was first isolated and identified in 1956 by Dalal and Shah. It belongs to the xanthone class of polyphenolic compounds, which are known for their diverse biological activities.
Chemical Structure:
-
IUPAC Name: 1,8-dihydroxy-3,5-dimethoxyxanthen-9-one
-
Molecular Formula: C₁₅H₁₂O₆
-
Molecular Weight: 288.25 g/mol
Natural Sources of this compound
This compound is predominantly found in plants of the Swertia genus, which belongs to the Gentianaceae family. These plants are widely distributed in Asia, particularly in countries like India, China, Japan, and Pakistan, and have a long history of use in traditional medicine.[1][2]
Table 1: Principal Natural Sources of this compound
| Plant Species | Family | Plant Part(s) Used | Reference(s) |
| Swertia chirayita | Gentianaceae | Whole plant, Aerial parts, Roots | [3][4] |
| Swertia longifolia | Gentianaceae | Aerial parts | [1][2] |
| Swertia mussotii | Gentianaceae | Not specified | [5] |
Experimental Protocols
Preparative Isolation of this compound from Swertia chirayita
This protocol outlines a general method for the extraction and preparative isolation of this compound, based on common laboratory practices.
3.1.1. Materials and Equipment
-
Dried and powdered aerial parts of Swertia chirayita
-
Solvents: Hexane, Acetone, Dichloromethane, Methanol, Acetonitrile, Formic acid
-
Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Chromatography columns (Silica gel)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
3.1.2. Extraction Workflow
3.1.3. Step-by-Step Protocol
-
Extraction:
-
Macerate or perform Soxhlet extraction on 1 kg of dried and powdered aerial parts of Swertia chirayita with 5L of 80:20 acetone-water at 60°C for eight hours.[2]
-
Concentrate the resulting extract using a rotary evaporator under reduced pressure.
-
-
Acid-Base Treatment:
-
To the concentrated extract, add 200 mL of 0.1 N sodium hydroxide solution and shake well.
-
Filter the mixture and adjust the pH of the filtrate to acidic using 1 N hydrochloric acid.
-
-
Liquid-Liquid Extraction:
-
Extract the acidic solution with dichloromethane (3 x 250 mL).
-
Combine the dichloromethane extracts and dry them under reduced pressure to obtain the crude solid.
-
-
Purification:
-
Dissolve the resulting solid in acetonitrile.
-
Perform semi-preparative HPLC for purification. A typical system would use a C18 column with a gradient elution of methanol and 0.1% formic acid.[1]
-
Collect the fractions containing this compound and recrystallize from an ethanol-water solution to obtain pure crystals.
-
Quantitative Analysis of this compound by HPLC
This section details a validated HPLC method for the quantification of this compound in plant extracts.[1][2]
3.2.1. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase: Gradient elution with Methanol and 0.1% Formic Acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
3.2.2. Method Validation Parameters
The following table summarizes the validation parameters for a typical HPLC method for this compound analysis.
Table 2: HPLC Method Validation Data for this compound Quantification
| Parameter | Result | Reference(s) |
| Linearity (r²) | > 0.9998 | [1] |
| Precision (RSD%) | ≤ 3.3 | [1] |
| Accuracy (Recovery %) | 98-107 | [1] |
| Limit of Detection (LOD) | 2.1 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 6.3 µg/mL | [1] |
Pharmacological Activity and Mechanism of Action
The most well-documented pharmacological effect of this compound is its hypoglycemic activity, making it a compound of interest for diabetes research.
Hypoglycemic Effect
Studies have shown that this compound significantly lowers blood glucose levels in various animal models.[6] A crude hexane fraction of Swertia chirayita containing this compound, when administered orally at 50 mg/kg, induced a maximum of approximately 60% fall in blood glucose in rats after 7 hours.[6]
Mechanism of Action: Insulin Secretion
The primary mechanism for the hypoglycemic effect of this compound is the stimulation of insulin release from the pancreatic β-cells.[6] In vitro studies have demonstrated that a this compound-containing fraction significantly enhanced glucose-stimulated insulin release from isolated islets of Langerhans.[6] This was associated with a notable degranulation of β-cells, indicating the release of stored insulin.[6]
4.2.1. Proposed Signaling Pathway for this compound-Induced Insulin Secretion
The following diagram illustrates the proposed signaling pathway for this compound's action on pancreatic β-cells, leading to insulin secretion. While the exact initial receptor for this compound on the β-cell is yet to be fully elucidated, its downstream effects are believed to involve the modulation of key signaling cascades.
Further research suggests that the insulinotropic action of compounds from Swertia species may also involve the IRS-2/PI3K/AKT2 signaling pathway, which is a crucial regulator of glucose metabolism and insulin sensitivity.
Conclusion and Future Directions
This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the management of diabetes. Its well-defined chemical structure, presence in traditionally used medicinal plants, and demonstrated hypoglycemic activity make it an excellent candidate for further investigation.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound in pancreatic β-cells.
-
Conducting more extensive studies to determine the concentration of this compound in a wider range of Swertia species.
-
Optimizing extraction and purification protocols for large-scale production.
-
Performing preclinical and clinical trials to evaluate its safety and efficacy in humans.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.
References
- 1. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nwipb.cas.cn [nwipb.cas.cn]
- 6. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Properties of Xanthones from Swertia chirayita
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertia chirayita (Roxb.) H. Karst., a medicinal plant from the Gentianaceae family, has a long history of use in traditional medicine systems, including Ayurveda, Unani, and Siddha.[1][2] The therapeutic potential of this plant is largely attributed to its rich phytochemical composition, particularly its diverse array of xanthones.[3][4] These phenolic compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, antidiabetic, and hepatoprotective effects.[3][5] This technical guide provides an in-depth overview of the core pharmacological properties of xanthones derived from Swertia chirayita, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms and signaling pathways.
Anti-inflammatory Properties
Xanthones from S. chirayita have demonstrated significant anti-inflammatory activity. Studies have shown that specific xanthones can modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators.
Two prominent xanthones, bellidifolin and swerchirin, were found to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][7] Bellidifolin, in particular, potently inhibits prostaglandin E₂ (PGE₂) production by suppressing the expression of cyclooxygenase-2 (COX-2).[6] The mechanism of action involves the regulation of multiple signaling pathways, including nuclear factor-kappaB (NF-κB), mitogen-activated protein kinases (MAPKs), and Akt.[6][8] Bellidifolin was shown to attenuate the phosphorylation of JNK, ERK, and p38 MAPKs, as well as the inhibitor κB kinase-β (IKK-β), Akt, and the p65 subunit of NF-κB in LPS-stimulated macrophages.[6]
Signaling Pathway of Bellidifolin in LPS-Stimulated Macrophages
Caption: Bellidifolin inhibits LPS-induced inflammatory pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol outlines the methodology used to assess the anti-inflammatory effects of xanthones in LPS-stimulated RAW 264.7 murine macrophages.[6]
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test xanthone (e.g., bellidifolin) for a specified time (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement (ELISA): The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6, and the inflammatory mediator PGE₂, are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, p-JNK, p-ERK, p-p38, p-Akt, p-IKK-β, p-p65) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Anticancer Properties
Xanthones from S. chirata have emerged as potential chemotherapeutic agents, demonstrating cytotoxicity against various cancer cell lines.
A study evaluating four xanthones—1-hydroxy-3,7,8-trimethoxyxanthone (XA), 1,8-dihydroxy-3,5-dimethoxyxanthone (XB), 1-hydroxy-3,5,8-trimethoxyxanthone (XC), and 1,5,8-trihydroxy-3-methoxyxanthone (XD)—found that XD was the most potent against Ehrlich ascites carcinoma (EAC), MCF-7, and MDA-MB-231 breast cancer cells.[9][10] The cytotoxic mechanism of XD involves the induction of reactive oxygen species (ROS) and lipid peroxidation (LPO), leading to DNA damage and apoptosis.[9] Furthermore, the xanthone TMX (1,5,8-trihydroxy-3-methoxy xanthone, likely identical to XD) has been shown to possess anti-metastatic potential by downregulating key markers of metastasis and epithelial-mesenchymal transition (EMT).[11][12] It also exerts antitumor activity by suppressing the Wnt/β-catenin self-renewal pathway.[13]
Table 1: Cytotoxicity of Swertia chirayita Xanthones against Cancer Cell Lines
| Xanthone | Chemical Name | Cell Line | IC₅₀ Value (µM) | Reference |
| XA | 1-hydroxy-3,7,8-trimethoxyxanthone | EAC | 48.53 | [9][10] |
| XB | 1,8-dihydroxy-3,5-dimethoxyxanthone | EAC | 48.53 | [9][10] |
| XC | 1-hydroxy-3,5,8-trimethoxyxanthone | EAC | 32.35 | [9][10] |
| XD | 1,5,8-trihydroxy-3-methoxyxanthone | EAC | 8.1 | [9][10] |
| Cisplatin | (Standard Drug) | EAC | 20 | [9][10] |
| Mangosteen | (Reference Xanthone) | EAC | 15 | [9][10] |
EAC: Ehrlich Ascites Carcinoma
Proposed Pro-Apoptotic Pathway of Xanthone XD
Caption: Xanthone XD induces apoptosis via ROS-mediated DNA damage.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10]
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test xanthone. A control group receives medium with the vehicle (e.g., DMSO) only. The plates are incubated for a designated period (e.g., 48 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Antioxidant Properties
Many xanthones from S. chirayita are potent antioxidants, capable of scavenging free radicals, which is a mechanism that underlies many of their other pharmacological effects.
An activity-guided isolation process identified several xanthones, including decussatin, swertianin, bellidifolin, isobellidifolin, and mangiferin, as active radical-scavenging components.[14][15] The antioxidant capacity is often correlated with the total phenolic content and the specific chemical structure of the xanthones.[14]
Table 2: DPPH Radical Scavenging Activity of Swertia chirayita Xanthones
| Compound | IC₅₀ Value (µg/mL) |
| Mangiferin | 10.82 |
| Swertianin | 13.56 |
| Bellidifolin | 17.45 |
| Isobellidifolin | 24.24 |
| Amarogentin | 31.82 |
| Swertianolin | 40.22 |
| Decussatin | 55.52 |
Data sourced from Singh et al., 2011.[14]
Workflow for Activity-Guided Isolation of Antioxidants
Caption: Workflow for isolating antioxidant xanthones.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the free radical scavenging activity of plant extracts and isolated compounds.[14][16]
-
Reagent Preparation: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 6 x 10⁻⁵ M). The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: The test xanthones are dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations.
-
Reaction: A small volume of the sample solution (e.g., 50 µL) is added to a larger volume of the methanolic DPPH solution (e.g., 2 mL) in a cuvette or 96-well plate.
-
Incubation: The reaction mixture is shaken and incubated at room temperature in the dark for a specified period (e.g., 30-90 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control is prepared using the solvent instead of the sample. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Antidiabetic and Enzyme Inhibitory Properties
Xanthones from S. chirayita also exhibit potential for managing diabetes and related complications through the inhibition of key metabolic enzymes.
Studies have reported the inhibition of several enzymes, including β-glucuronidase, α-amylase, and xanthine oxidase.[17][18][19] The inhibition of α-amylase can help control postprandial hyperglycemia, while xanthine oxidase inhibition is a therapeutic strategy for managing hyperuricemia and gout.
Table 3: Enzyme Inhibitory Activity of Swertia chirayita Xanthones and Extracts
| Test Substance | Enzyme Inhibited | IC₅₀ Value | Reference |
| This compound | β-glucuronidase | 162.84 µg/mL | [18] |
| Mangiferin | β-glucuronidase | 16.06 µg/mL | [20] |
| Bellidifolin | β-glucuronidase | 390.26 µg/mL | [20] |
| Ethanolic Extract | Xanthine Oxidase | 9.15 µg/mL | [19] |
| Febuxostat (Standard Drug) | Xanthine Oxidase | 7.91 µg/mL | [19] |
| Formulation F3 (Extract) | α-amylase | 43.75 mg/mL | [17] |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol details the method for assessing the inhibitory effect of S. chirayita extract on xanthine oxidase activity.[19]
-
Reagents: Prepare phosphate buffer (pH 7.5), xanthine solution (substrate), and xanthine oxidase enzyme solution.
-
Sample Preparation: Prepare serial dilutions of the test extract (e.g., 1.25 to 100 µg/mL) and a standard inhibitor like febuxostat.
-
Reaction Mixture: In a cuvette, mix the phosphate buffer, xanthine solution, and the test sample/standard.
-
Enzyme Addition: Initiate the reaction by adding the xanthine oxidase solution to the mixture.
-
Incubation and Measurement: Incubate the reaction mixture at a controlled temperature (e.g., 25°C). The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Measurements are taken at regular intervals.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to the rate in the control (without inhibitor). The IC₅₀ value is determined from the dose-inhibition curve.
Hepatoprotective Properties
Swertia chirayita and its constituent xanthones, such as mangiferin and this compound, are recognized for their hepatoprotective effects.[18][21] The protective mechanisms are multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic actions.[21] In animal models of liver injury induced by toxins like carbon tetrachloride or paracetamol, extracts of S. chirayita have been shown to restore liver function by normalizing elevated serum levels of liver enzymes (AST, ALT, ALP) and improving liver histopathology.[22][23]
Conclusion
The xanthones of Swertia chirayita possess a remarkable range of pharmacological properties, supported by growing scientific evidence. Their ability to modulate complex signaling pathways involved in inflammation, cancer, and metabolic disorders makes them highly valuable lead compounds for drug discovery and development. This guide summarizes the key quantitative data and experimental frameworks that underscore their therapeutic potential. Further research, including detailed structure-activity relationship studies, bioavailability assessments, and clinical trials, is essential to fully translate the pharmacological promise of these natural compounds into modern therapeutic applications.
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. Frontiers | A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant [frontiersin.org]
- 3. Swertia chirayita: A comprehensive review on traditional uses, phytochemistry, quality assessment and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docsdrive.com [docsdrive.com]
- 6. Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic potential of xanthones from Swertia chirata in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of xanthones from <i>Swertia chirata</i> in breast cancer cells - Indian Journal of Medical Research [ijmr.org.in]
- 11. Anti-Metastatic Potential of a Novel Xanthone Sourced by Swertia chirata Against In Vivo and In Vitro Breast Adenocarcinoma Frameworks [journal.waocp.org]
- 12. Anti-Metastatic Potential of a Novel Xanthone Sourced by Swertia chirata Against In Vivo and In Vitro Breast Adenocarcinoma Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of antioxidant, antibacterial, and antidiabetic potential of two traditional medicinal plants of India: Swertia cordata and Swertia chirayita - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Utilization of Swertia chirayita Plant Extracts for Management of Diabetes and Associated Disorders: Present Status, Future Prospects and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. proceedings-szmc.org.pk [proceedings-szmc.org.pk]
- 20. researchgate.net [researchgate.net]
- 21. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 22. Hepatoprotective effect of Swertia chirata on rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hepatoprotective activity of Andrographis paniculata and Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
Swerchirin's Role in Stimulating Insulin Release: A Technical Guide
Executive Summary: Swerchirin, a xanthone isolated from the medicinal plant Swertia chirayita, has demonstrated significant hypoglycemic effects, primarily attributed to its ability to stimulate insulin secretion from pancreatic β-cells. This document provides a comprehensive technical overview of the molecular mechanisms, experimental validation, and underlying signaling pathways governing this compound's insulinotropic action. The primary mechanism involves the modulation of ion channel activity, leading to an influx of extracellular calcium—a critical trigger for insulin exocytosis. This guide summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling cascade to support further research and drug development efforts in the field of diabetes management.
Core Mechanism of Action: A Signaling Cascade
The insulin-releasing effect of this compound is initiated at the pancreatic β-cell membrane and culminates in the exocytosis of insulin granules. The mechanism is independent of the sweet taste receptor pathway but is critically dependent on the modulation of specific ion channels, mirroring aspects of sulfonylurea action. The process is contingent upon the presence of extracellular calcium, indicating that this compound facilitates calcium influx rather than mobilizing intracellular stores.
The proposed signaling pathway is as follows:
-
Inhibition of ATP-Sensitive K+ (KATP) Channels: this compound is believed to inhibit the ATP-sensitive potassium (KATP) channels on the β-cell membrane. In a resting state, these channels are open, maintaining a hyperpolarized membrane potential.
-
Membrane Depolarization: Inhibition of KATP channels reduces the outward flow of potassium ions (K+), leading to the accumulation of positive charge inside the cell and causing membrane depolarization. This is supported by evidence showing that diazoxide, a KATP channel opener, abolishes the insulinotropic effects of S. chirayita extracts.
-
Activation of Voltage-Gated Ca2+ Channels (VGCCs): The change in membrane potential activates L-type voltage-gated calcium channels (VGCCs).
-
Calcium Influx: Activated VGCCs open, permitting a rapid influx of extracellular calcium (Ca2+) into the β-cell cytoplasm. The essential role of this step is confirmed by experiments where verapamil, a VGCC blocker, significantly diminishes this compound-induced insulin secretion.
-
Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration acts as the final trigger for the fusion of insulin-containing secretory granules with the cell membrane, releasing insulin into the bloodstream.
This cascade highlights a direct insulin secretagogue action, which has been shown to regenerate or repair damaged β-cells and improve the architecture of the Islets of Langerhans in preclinical models.
Quantitative Data Summary
The insulinotropic and hypoglycemic effects of this compound and its source extract have been quantified in several key preclinical studies. The data are summarized below.
Table 1: Summary of In Vivo Studies
| Model Organism | Compound Administered | Dose | Key Quantitative Outcomes | Citation(s) |
| Charles Foster (CF) Rats | This compound-containing hexane fraction (SWI) | 50 mg/kg (oral) | Induces a maximum of ~60% fall in blood glucose by 7 hours post-treatment. | |
| Streptozotocin-induced Diabetic Wistar Rats | Swertia chirayita extract | 500 mg/kg b.w. | Significant reduction in serum glucose, cholesterol, and triglycerides; significant improvement in serum insulin levels. | |
| Healthy and Streptozotocin-treated Rats | This compound | 50 mg/kg (oral) | Significant blood sugar lowering in healthy and moderately diabetic (35 mg/kg STZ) rats; no effect in severely diabetic (65 mg/kg STZ) rats. | |
| Alloxan-induced Diabetic Mice | Aqueous extract of Swertia chirayita | 125 mg/kg b.w. | Significantly decreased blood glucose levels, comparable to metformin. |
Table 2: Summary of In Vitro Studies
| Experimental System | Compound Administered | Concentration(s) | Key Quantitative Outcomes | Citation(s) |
| Isolated Rat Islets of Langerhans | This compound-containing hexane fraction (SWI) | 1, 10, 100 µM | Greatly enhanced glucose (16.7 mM)-stimulated insulin release at all concentrations. | |
| BRIN-BD11 Clonal Pancreatic β-cells | Aqueous extract of Swertia chirayita | 0.1 - 1.0 mg/ml | Significantly stimulated concentration-dependent insulin secretion. | |
| 3T3-L1 Adipocytes | Aqueous extract of Swertia chirayita | 1 mg/ml | Evoked a 28-59% increase in basal and insulin-stimulated glucose uptake. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.
In Vitro Insulin Secretion Assay from BRIN-BD11 Cells
This protocol outlines the methodology used to assess the direct effects of plant extracts on insulin secretion from a clonal pancreatic β-cell line.
-
Cell Culture: BRIN-BD11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics (100 U/mL penicillin, 0.1 mg/mL streptomycin), and 11.1 mM glucose, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 24-well plates at a density of 1.0 x 10^5 cells/well and allowed to attach for 24 hours.
-
Pre-incubation: Prior to the experiment, cells are washed with Krebs-Ringer Bicarbonate (KRB) buffer and pre-incubated for 40 minutes at 37°C in KRB buffer containing 5.6 mM glucose to allow basal insulin secretion to stabilize.
-
Incubation with Test Agents: The pre-incubation buffer is removed, and cells are incubated for 20 minutes at 37°C with 1 mL of KRB buffer containing 5.6 mM glucose plus various concentrations of the test compound (e.g., S. chirayita extract from 0.1 to 1.0 mg/mL).
-
Investigation of Mechanisms: To probe the signaling pathway, parallel experiments are conducted by co-incubating the extract with:
-
Diazoxide (300 µM): To open KATP channels.
-
Verapamil (50 µM): To block L-type Ca2+ channels.
-
KCl (30 mM): To induce membrane depolarization directly.
-
Ca2+-free KRB buffer: To assess the requirement for extracellular calcium.
-
-
Sample Collection and Analysis: After incubation, the supernatant is collected, centrifuged to remove any detached cells, and stored at -20°C. The insulin concentration in the supernatant is quantified using a radioimmunoassay (RIA) kit.
In Vivo Hypoglycemic Activity in Rodent Models
This protocol describes a typical procedure to evaluate the blood glucose-lowering effects of this compound in an animal model.
-
Animal Model: Male Charles Foster or Wistar rats (150-200g) are used. For diabetic models, diabetes is induced with a single intraperitoneal injection of streptozotocin (STZ) at a dose of 35-65 mg/kg body weight, dissolved in citrate buffer (pH 4.5). Animals with fasting blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are selected for the study.
-
Acclimatization and Grouping: Animals are acclimatized for at least one week and housed under standard laboratory conditions. They are then randomly divided into groups (n=6-8 per group):
-
Normal Control (vehicle only)
-
Diabetic Control (vehicle only)
-
Test Group (this compound, e.g., 50 mg/kg, oral)
-
Positive Control (e.g., Glibenclamide or Metformin)
-
-
Drug Administration: The test compound (this compound), suspended in a vehicle like gum acacia, is administered orally via gavage. Control groups receive the vehicle alone.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 hours) and at specific time points post-administration (e.g., 1, 3, 5, and 7 hours). For longer-term studies, sampling may occur on specific days.
-
Biochemical Analysis:
-
Blood Glucose: Measured immediately using a standard glucometer.
-
Serum Insulin: Blood is centrifuged to separate serum, which is then stored at -80°C. Insulin levels are measured using an ELISA or RIA kit.
-
Lipid Profile: Serum levels of total cholesterol and triglycerides are determined using standard enzymatic kits.
-
-
Data Analysis: The percentage reduction in blood glucose from baseline is calculated for each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects between groups.
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a potent natural insulin secretagogue. Its mechanism of action, centered on the modulation of KATP and voltage-gated Ca2+ channels in pancreatic β-cells, presents a clear pathway for its hypoglycemic effects. The quantitative data from both in vivo and in vitro studies provide a solid foundation for its potential as a therapeutic agent for diabetes.
For drug development professionals, this compound and its derivatives offer a promising scaffold for designing novel insulin-releasing agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key functional groups of the xanthone structure responsible for its activity and to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: To assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
-
Long-term Efficacy and β-Cell Preservation: Investigating the long-term effects on glycemic control and the potential to preserve or enhance β-cell mass and function, as suggested by initial histological studies.
By leveraging the detailed mechanistic understanding and experimental frameworks presented, the scientific community can further explore the therapeutic potential of this compound in the management of diabetes mellitus.
The Ethnobotanical Landscape of Swerchirin: A Technical Guide to its Therapeutic Potential
An in-depth exploration for researchers, scientists, and drug development professionals.
Abstract
Swerchirin, a xanthone primarily isolated from the medicinal plant Swertia chirayita, has a rich history of use in traditional medicine systems, particularly in Ayurveda, for a multitude of ailments.[1][2] This technical guide synthesizes the available scientific evidence on the ethnobotanical uses of this compound, delving into its significant pharmacological activities, including antidiabetic, anti-inflammatory, and hepatoprotective effects. We present a comprehensive overview of the experimental protocols utilized to validate these therapeutic claims, alongside a structured summary of the quantitative data. Furthermore, this guide visualizes the key molecular mechanisms and experimental workflows through detailed signaling pathway and process flow diagrams, providing a robust resource for researchers and professionals in drug discovery and development.
Ethnobotanical and Traditional Uses
Swertia chirayita, the principal botanical source of this compound, is a well-regarded herb in traditional medicine across South Asia.[3] Ethnobotanical records highlight its use for a wide spectrum of conditions, owing to its intensely bitter taste, which is attributed to bioactive compounds like amarogentin and this compound.[1][4]
Traditionally, decoctions and extracts of the plant have been employed for:
-
Metabolic Disorders: Primarily for the management of diabetes, where it is used to lower blood sugar levels.[1][5]
-
Inflammatory Conditions: To treat ailments such as fever, skin diseases, and certain types of pain.[1][6]
-
Liver Ailments: As a hepatoprotective agent against various liver disorders, including jaundice.[1][7]
-
Infectious Diseases: For its antimalarial, antibacterial, and antifungal properties.[1][8]
-
Gastrointestinal Issues: To address conditions like dyspepsia and diarrhea.[9]
Pharmacological Activities and Mechanisms of Action
Scientific investigations have substantiated many of the traditional claims, focusing on the therapeutic potential of this compound in several key areas.
Antidiabetic Activity
This compound has demonstrated significant hypoglycemic effects.[10] Studies have shown its ability to lower blood glucose in various animal models, including normal, glucose-loaded, and streptozotocin-induced diabetic rats.[11][12] A notable study reported that a single oral administration of a this compound-containing fraction (50 mg/kg) to rats resulted in a maximal fall in blood glucose of about 60% by the 7-hour mark.[13]
The proposed mechanism for its antidiabetic action involves the stimulation of insulin release from the pancreatic islets of Langerhans.[13][14] In vitro experiments have shown that a this compound-containing fraction significantly enhanced glucose-stimulated insulin release from isolated islets at concentrations of 1, 10, and 100 µM.[13][14]
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties.[7] Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[7][11] This effect is mediated through the regulation of key signaling pathways. While some studies on Swertia extracts point towards the involvement of the NF-κB, MAPKs, and Akt signaling pathways, further research is needed to delineate the precise molecular targets of isolated this compound.[11]
Hepatoprotective Activity
The traditional use of Swertia chirayita for liver ailments is supported by modern pharmacological studies demonstrating the hepatoprotective effects of its constituents, including this compound.[15][16] this compound has been shown to protect against paracetamol-induced hepatotoxicity in mice.[10][16] Pretreatment with this compound at doses ranging from 6-50 mg/kg orally, significantly reduced the elevation of liver enzymes such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP) that are indicative of liver damage.[6][10][16]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound and Swertia chirayita extracts.
Table 1: Antidiabetic Activity of this compound and Swertia chirayita Extracts
| Test System | Compound/Extract | Dose/Concentration | Key Finding | Reference |
| Fed CF rats | This compound-containing hexane fraction (SWI) | 50 mg/kg (oral) | ~60% maximum fall in blood glucose by 7 hours | [13] |
| Isolated rat islets | This compound-containing hexane fraction (SWI) | 1, 10, 100 µM | Significant enhancement of glucose-stimulated insulin release | [13] |
| Streptozotocin-induced diabetic rats | This compound | 50 mg/kg (oral) | Significant lowering of blood sugar | [11][12] |
| Healthy and tolbutamide-pretreated albino rats | This compound | ED50: 23.1 mg/kg (oral) | 40% blood sugar lowering | [10] |
| In vitro glucuronidase inhibition | This compound | IC50: 162.84 ± 3.72 µg/ml | Strong inhibitory activity | [15] |
Table 2: Hepatoprotective Activity of this compound
| Test System | Compound | Dose | Effect on Liver Enzymes | Reference |
| Paracetamol-induced hepatotoxicity in Swiss mice | This compound | 6-50 mg/kg (oral) | Significantly reduced elevation of AST, ALT, and ALP | [6][10][16] |
Experimental Protocols
Extraction and Isolation of this compound
A common method for the extraction and purification of this compound involves the following steps:[1][13]
-
Extraction: The aerial parts of Swertia species are extracted with 80% acetone.
-
Fractionation: The extract is subjected to a separation of phenolic and non-phenolic constituents.
-
Purification: The phenolic fraction is then purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient elution of methanol and 0.1% formic acid.[1][13] High-speed counter-current chromatography (HSCCC) has also been successfully employed for the preparative separation of this compound.[2]
In Vivo Antidiabetic Activity Assay
A representative protocol for evaluating the antidiabetic activity of this compound in a streptozotocin-induced diabetic rat model is as follows:[11][12]
-
Induction of Diabetes: Diabetes is induced in rats by administering streptozotocin (e.g., 35 mg/kg or 65 mg/kg, intravenously) in a citrate buffer (pH 4.5).
-
Treatment: this compound (e.g., 50 mg/kg, orally), suspended in a vehicle like gum acacia, is administered to the diabetic rats.
-
Blood Glucose Monitoring: Blood sugar levels are measured at specific time points (e.g., 0, 1, 3, and 7 hours) post-administration to assess the hypoglycemic effect.
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory effects of this compound can be assessed using the following protocol in a macrophage cell line:[7]
-
Cell Culture: RAW 264.7 murine macrophages are cultured in an appropriate medium.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: The stimulated cells are treated with various concentrations of this compound.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
In Vivo Hepatoprotective Activity Assay
The hepatoprotective potential of this compound can be evaluated using a paracetamol-induced liver injury model in mice:[6][16]
-
Animal Model: Swiss mice are used for the study.
-
Treatment: The mice are pre-treated with this compound (e.g., 6-50 mg/kg, orally) for a specified period.
-
Induction of Hepatotoxicity: Liver injury is induced by administering a high dose of paracetamol.
-
Biochemical Analysis: Blood samples are collected to measure the serum levels of liver enzymes (AST, ALT, ALP). A significant reduction in the levels of these enzymes in the this compound-treated group compared to the control group indicates a hepatoprotective effect.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion and Future Directions
This compound, a key bioactive constituent of Swertia chirayita, possesses a strong foundation of ethnobotanical use that is increasingly being validated by modern scientific research. Its demonstrated antidiabetic, anti-inflammatory, and hepatoprotective properties make it a promising candidate for the development of novel therapeutics. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers aiming to further investigate its pharmacological potential.
Future research should focus on elucidating the precise molecular targets and signaling pathways of isolated this compound for each of its therapeutic effects. More comprehensive dose-response studies and clinical trials are necessary to establish its efficacy and safety in humans. Furthermore, the development of standardized extraction and quantification methods will be crucial for ensuring the quality and consistency of this compound-based products. The continued investigation into this traditionally valued compound holds significant promise for addressing a range of contemporary health challenges.
References
- 1. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative separation of methylswertianin, this compound and decussatin from the Tibetan medicinal plant Swertia mussotii using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swertia chirayita: A comprehensive review on traditional uses, phytochemistry, quality assessment and pharmacology [ouci.dntb.gov.ua]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Hypoglycemic effect of this compound from the hexane fraction of Swertia chirayita [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induced blood sugar lowering of streptozotocin treated hyperglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Experimental Evaluation of antidiabetic activity of Swertia Chirata – Aqueous Extract | Semantic Scholar [semanticscholar.org]
- 13. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Utilization of Swertia chirayita Plant Extracts for Management of Diabetes and Associated Disorders: Present Status, Future Prospects and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preliminary Safety Assessment of Swerchirin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swerchirin, a xanthone found in medicinal plants of the Swertia genus, has garnered interest for its potential therapeutic properties, including hypoglycemic and anticancer activities. This technical guide provides a summary of the currently available data regarding the preliminary safety and toxicity profile of this compound. The information presented herein is compiled from existing non-clinical studies and aims to offer a foundational understanding for researchers and professionals in drug development. The guide details the hepatoprotective effects of this compound in models of induced liver injury and explores preliminary genotoxicity data of related xanthone extracts. It is important to note that comprehensive toxicological screening of isolated this compound is not yet available in the public domain. This document, therefore, also highlights the existing gaps in the toxicological data for this compound.
Hepatoprotective Effects
This compound has been investigated for its protective effects against drug-induced liver injury, a common screening method to assess the potential of a compound to mitigate liver damage.
Experimental Protocol: Paracetamol-Induced Hepatotoxicity in Mice
A frequently cited model to evaluate hepatoprotective potential involves inducing liver damage in mice using a toxic dose of paracetamol (acetaminophen). The general protocol is as follows:
-
Animal Model: Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a specified period.
-
Grouping: Mice are divided into several groups:
-
Control Group: Receives the vehicle (e.g., a solution of 20% DMSO in normal saline).
-
Toxin Control Group: Receives a hepatotoxic dose of paracetamol.
-
Test Groups: Receive varying doses of this compound orally for a number of days prior to the administration of paracetamol.
-
Positive Control Group: Receives a known hepatoprotective agent (e.g., Silymarin).
-
-
Dosing: this compound is administered orally at doses ranging from 6 to 50 mg/kg body weight.[1][2]
-
Induction of Hepatotoxicity: A single oral dose of paracetamol is administered to the toxin control and test groups.
-
Sample Collection: After a specified time, blood samples are collected for biochemical analysis of liver function markers.
-
Biochemical Analysis: Serum levels of key liver enzymes—aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP)—are measured.[1][3][4]
-
Histopathological Examination: Liver tissues are collected, fixed, and stained for microscopic examination to assess the degree of cellular damage.
Data on Hepatoprotective Effects
Studies have shown that pre-treatment with this compound can significantly mitigate the increase in liver enzymes caused by paracetamol overdose.[1][2][4]
| Treatment Group | Dose (mg/kg) | AST (U/L) | ALT (U/L) | ALP (U/L) |
| Control | - | Baseline | Baseline | Baseline |
| Paracetamol Alone | - | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound + Paracetamol | 6 - 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: The table provides a qualitative summary of the findings. Specific values can be found in the cited literature. The protective effect is dose-dependent.
Genotoxicity Assessment
Direct genotoxicity studies on isolated this compound are limited. However, research on xanthone extracts from Swertia species provides some preliminary insights.
Experimental Protocol: Pisum sativum Root Tip Assay
The genotoxic potential of xanthone extracts from three Swertia species was evaluated using the Pisum sativum (pea) root tip assay. This plant-based assay is a common method for assessing chromosomal aberrations.
-
Test System: Root tips of Pisum sativum.
-
Test Substance: Xanthone extracts from Swertia densifolia, Swertia lawii, and Swertia minor.
-
Concentrations: 1%, 3%, and 5% extracts.[5]
-
Procedure:
-
Pea seeds are germinated.
-
The root tips are exposed to the different concentrations of the xanthone extracts for a specific duration.
-
Root tips are then fixed, hydrolyzed, and stained.
-
Microscopic slides are prepared to observe the mitotic stages.
-
-
Endpoints Measured:
Genotoxicity Data
The study on Swertia xanthone extracts indicated a potential for genotoxicity at higher concentrations.
| Extract Concentration | Mitotic Index (MI) | Chromosomal Aberrations |
| Control | Normal | Baseline |
| 1% | Slight Decrease | Minimal |
| 3% | Moderate Decrease | Increased |
| 5% | Significant Decrease | Highest Frequency |
Note: The 5% concentration of Swertia densifolia xanthone extract showed the most significant reduction in MI and the highest frequency of chromosomal aberrations.[5] These findings are for a crude extract and may not be directly attributable to this compound alone.
Signaling Pathways
While the signaling pathways directly involved in this compound's potential toxicity are not well-defined, related studies on its therapeutic effects and those of similar compounds offer some insights into its biological interactions.
Nrf-2/NF-κB Signaling Pathway in Hepatoprotection (related to Swertiamarin)
The hepatoprotective effects of Swertiamarin, a compound structurally related to this compound, have been linked to the modulation of the Nrf-2 and NF-κB signaling pathways. These pathways are crucial in the cellular response to oxidative stress and inflammation.
Raf/MEK/ERK Signaling Pathway in Anticancer Activity
This compound has been reported to inhibit the Raf/MEK/ERK signaling cascade in human ovarian cancer cells, which is a pathway often implicated in cell proliferation and survival.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of Swertia longifolia Boiss. and its active compound, this compound, on paracetamol-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
Swerchirin chemical structure and synthesis pathways
An In-depth Technical Guide to the Chemical Structure and Synthesis Pathways of Swerchirin
Introduction
This compound is a naturally occurring xanthone, a class of polyphenolic compounds known for their diverse biological activities. Isolated primarily from plants of the Swertia genus, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including hypoglycemic and anti-hepatotoxic effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, its biosynthetic origins, and pathways for its synthesis, catering to researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is chemically classified as a dihydroxy-dimethoxy-xanthone. Its structure is characterized by a tricyclic xanthen-9-one core with specific hydroxylation and methoxylation patterns on its aromatic rings.
Chemical Identifiers
The fundamental chemical properties and identifiers for this compound are summarized in the table below for quick reference.
| Property | Value |
| IUPAC Name | 1,8-dihydroxy-3,5-dimethoxyxanthen-9-one[1] |
| Chemical Formula | C₁₅H₁₂O₆ |
| Molecular Weight | 288.25 g/mol [1] |
| CAS Number | 521-65-3[1] |
| Canonical SMILES | COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)OC)O[1] |
| InChI Key | GNSHHHWDGOHNPC-UHFFFAOYSA-N[1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic methods. The key spectral data are presented below.
| Spectroscopy Type | Data |
| ¹H NMR | Representative chemical shifts (δ) in ppm. Actual values may vary slightly based on the solvent used. (Data inferred from related structures and general xanthone spectra). Expected signals include aromatic protons, methoxy protons, and hydroxyl protons. |
| ¹³C NMR | Representative chemical shifts (δ) in ppm. Expected signals include carbons of the xanthone core (aromatic, carbonyl) and methoxy groups. |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (m/z 288.25 for [M]⁺). Common fragmentation patterns for xanthones involve cleavages of the core structure and loss of substituents.[2] |
| UV-Visible | In HPLC analysis, this compound typically shows a strong, split absorption peak in the range of 230-300 nm, with secondary single peaks at 310-370 nm.[3] |
Synthesis of this compound
This compound can be obtained through extraction from natural sources, and its formation in plants follows a specific biosynthetic pathway. While a specific total chemical synthesis for this compound is not extensively documented, a plausible pathway can be proposed based on established methods for xanthone synthesis.
Biosynthesis Pathway
The biosynthesis of xanthones in plants, including this compound, is a complex process that involves the convergence of the shikimate and polyketide pathways. The general scheme involves the formation of a benzophenone intermediate which then undergoes oxidative cyclization to form the xanthone core.
Caption: Generalized biosynthetic pathway of this compound.
Extraction from Natural Sources
This compound is commonly isolated from the aerial parts of plants like Swertia longifolia. The process involves extraction, partitioning, and chromatographic purification.
The following diagram illustrates a typical workflow for the isolation of this compound.
Caption: Workflow for this compound extraction and purification.
The following table summarizes the validation parameters for a reported HPLC method for the quantification of this compound.[3]
| Parameter | Result |
| Linearity (r²) | > 0.9998 |
| Precision (RSD%) | ≤ 3.3% |
| Accuracy (Recovery) | 98-107% |
| Limit of Detection (LOD) | 2.1 µg/mL |
| Limit of Quantitation (LOQ) | 6.3 µg/mL |
Proposed Chemical Synthesis Pathway
A direct total synthesis of this compound is not widely reported. However, a plausible synthetic route can be designed based on the well-established Grover, Shah, and Shah (GSS) reaction for xanthone synthesis.[4] This method involves the condensation of a suitably substituted o-hydroxybenzoic acid with a phenol, followed by cyclization.
The proposed pathway involves two main stages:
-
Formation of a Benzophenone Intermediate: A Friedel-Crafts acylation between a protected 2,6-dihydroxybenzoic acid derivative and a protected 3,5-dimethoxyphenol.
-
Cyclodehydration: Intramolecular cyclization of the resulting benzophenone to form the xanthone core.
References
- 1. This compound | C15H12O6 | CID 5281660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/tandem mass spectrometric study and analysis of xanthone and secoiridoid glycoside composition of Swertia chirata, a potent antidiabetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
The Antioxidant Potential of Swerchirin: A Technical Whitepaper for Researchers
Executive Summary
Swerchirin (1,8-dihydroxy-3,5-dimethoxyxanthone) is a prominent tetraoxygenated xanthone isolated from medicinal plants of the Swertia genus, most notably Swertia chirayita.[1] Traditionally used in Ayurvedic and other medicine systems for various ailments, this class of compounds is gaining significant attention for its diverse pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the antioxidant potential of this compound, summarizing its mechanisms of action, presenting quantitative data from key experimental assays, detailing relevant experimental protocols, and visualizing the core signaling pathways it modulates. The evidence presented underscores this compound's capacity as both a direct free radical scavenger and a modulator of endogenous antioxidant defense systems, marking it as a compound of interest for further investigation in the development of therapies for oxidative stress-related pathologies.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-pronged approach, combining direct chemical neutralization of reactive species with the modulation of cellular signaling pathways that govern the body's innate antioxidant defenses.
Direct Radical Scavenging Activity
The polyphenolic structure of this compound, characteristic of xanthones, enables it to directly donate hydrogen atoms or electrons to neutralize unstable free radicals.[4] This chemical activity has been quantified through various in vitro assays, demonstrating its capacity to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO). This direct scavenging is a critical first line of defense against oxidative damage.
Modulation of Endogenous Antioxidant Pathways
Beyond direct scavenging, this compound and related compounds found in Swertia extracts influence key signaling cascades that regulate the expression of protective enzymes.[5]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of cellular redox homeostasis. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous cytoprotective genes, including those for antioxidant enzymes. Phytochemicals, such as xanthones, are known activators of this pathway. Activation of Nrf2 leads to an enhanced cellular capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds, thereby reducing oxidative damage.
References
- 1. Deciphering the healing power of <i>Swertia Chirayita</i>: A potential treatment for acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 2. scispace.com [scispace.com]
- 3. A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Therapeutic potential of xanthones from Swertia chirata in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Swerchirin using High-Performance Liquid Chromatography (HPLC)
Introduction
Swerchirin, a xanthone found in plants of the Swertia genus, has demonstrated significant pharmacological potential, including antimalarial, antihepatotoxic, and hypoglycemic effects.[1][2][3][4] Notably, its blood sugar-lowering capabilities have been highlighted in several studies.[5][6] As research into the therapeutic applications of this compound continues, the need for a robust and validated analytical method for its quantification is paramount. This application note details a reliable HPLC-UV method for the determination of this compound in plant extracts.
Target Audience: This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are involved in the analysis and quality control of plant materials containing this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of this compound from the aerial parts of Swertia species.
Materials and Reagents:
-
Dried and powdered aerial parts of Swertia plant material
-
80% Acetone in water (v/v)
-
Hexane
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Accurately weigh 1.0 g of the finely powdered plant material.
-
For initial extraction, various solvents such as hexane, dichloromethane, acetone, and 80% acetone-water can be tested to determine the optimal extraction efficiency.[2] An effective method involves using an 80% acetone-water solution.[2][7]
-
Add 50 mL of the chosen extraction solvent to the powdered plant material in a suitable flask.
-
Perform extraction using an ultrasonic bath for 60 minutes at 40°C.[7]
-
Following ultrasonication, filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to dryness.
-
For further purification and to prepare the sample for HPLC analysis, a hexane extraction can be performed. Add 30 mL of hexane to 0.1 g of the dried and milled aerial parts and extract for one hour at 40°C.[2]
-
Redissolve the final dried extract in a known volume of HPLC grade methanol or acetonitrile and filter through a 0.45 µm syringe filter prior to injection into the HPLC system.
Standard Solution Preparation
Materials and Reagents:
-
This compound reference standard
-
HPLC grade methanol or acetonitrile
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[3] Ensure complete dissolution, using sonication if necessary.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain a range of concentrations for the calibration curve.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system with a pump, autosampler, and UV detector |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of Methanol and 0.1% Formic Acid in water |
| Detection | UV detector set at 254 nm |
| Injection Volume | 20 µL |
| Flow Rate | (Not specified in provided results) |
| Column Temperature | (Not specified in provided results) |
Method Validation and Data Presentation
The described HPLC method has been validated for its selectivity, linearity, precision, and accuracy.[1][2][4]
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Validation Parameter | Result |
| Linearity (r²) | > 0.9998 |
| Precision (RSD %) | ≤ 3.3% |
| Accuracy (Recovery %) | 98-107% |
| Limit of Detection (LOD) | 2.1 µg/mL |
| Limit of Quantification (LOQ) | 6.3 µg/mL |
Data sourced from a validated method for this compound analysis.[1][2][3][4]
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound from plant material.
Pharmacological Context: Hypoglycemic Effects
While the primary focus of this document is the analytical methodology, it is important to note the pharmacological relevance of this compound. Studies have demonstrated its significant blood sugar-lowering effects in various animal models.[5] This hypoglycemic activity underscores the importance of accurate quantification for quality control of herbal preparations and for further pharmacological research.
Disclaimer: The provided HPLC conditions are based on published literature. Optimization may be required for specific applications and instrumentation.
References
- 1. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 5. Hypoglycemic effect of this compound from the hexane fraction of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induced blood sugar lowering of streptozotocin treated hyperglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note & Protocol: Isolation and Purification of Swerchirin from Swertia longifolia
Audience: Researchers, scientists, and drug development professionals.
Introduction: Swertia longifolia Boiss., a member of the Gentianaceae family, is a plant rich in various bioactive compounds, including xanthones, flavonoids, and secoiridoid glycosides.[1] Among these, Swerchirin, a xanthone, has garnered significant attention for its diverse pharmacological properties, including antimalarial, antihepatotoxic, and hypoglycemic effects.[2][3] This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of Swertia longifolia, based on established and validated methodologies. The primary method detailed is a semi-preparative High-Performance Liquid Chromatography (HPLC) technique, which allows for the efficient purification of this compound.[2][4]
Data Presentation
Table 1: HPLC Validation Parameters for this compound Quantification
| Parameter | Result | Reference |
| Linearity (r²) | > 0.9998 | [2][3][4] |
| Precision (RSD%) | ≤ 3.3% | [2][3][4] |
| Accuracy (Recovery %) | 98-107% | [2][3][4] |
| Limit of Detection (LOD) | 2.1 µg/mL | [2][3] |
| Limit of Quantitation (LOQ) | 6.3 µg/mL | [2][3] |
Experimental Protocols
Plant Material and Extraction
This protocol outlines the initial extraction of xanthones from the plant material. An acetone-water mixture is highly effective for this purpose.[2]
Materials and Reagents:
-
Dried and milled aerial parts of Swertia longifolia
-
Acetone (HPLC grade)
-
Deionized water
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrochloric acid (HCl), 1 N
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Combine 1 kg of dried and milled aerial parts of Swertia longifolia with 5 L of an 80:20 acetone-water mixture.[2]
-
Heat the mixture at 60°C for eight hours to facilitate extraction.[2]
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator.[2]
-
To the concentrated extract, add 200 mL of 0.1 N sodium hydroxide solution and shake the mixture.[2]
-
Filter the mixture. The filtrate contains the phenolic compounds.
-
Adjust the pH of the filtrate to an acidic range using 1 N hydrochloric acid. This will precipitate the phenolic fraction containing xanthones.[2]
Purification by Semi-Preparative HPLC
This protocol details the purification of this compound from the phenolic fraction using a semi-preparative HPLC system.[2][3]
Instrumentation and Columns:
-
Semi-preparative HPLC system with a UV detector
-
C18 column
Mobile Phase:
Procedure:
-
Dissolve the precipitated phenolic fraction in a suitable solvent (e.g., acetonitrile).[2]
-
Filter the solution through a 0.45 µm PTFE filter.
-
Inject the filtered solution into the semi-preparative HPLC system.
-
Elute the compounds using a gradient of methanol and 0.1% formic acid. The specific gradient profile should be optimized to achieve the best separation of xanthones.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) to detect the xanthone peaks.[4]
-
Collect the fraction corresponding to the this compound peak.
-
The purity of the isolated this compound can be confirmed by analytical HPLC.[4]
Visualizations
Caption: Workflow for the Isolation of this compound.
References
- 1. scispace.com [scispace.com]
- 2. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Swerchirin in RAW 264.7 Macrophage Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Swerchirin, a xanthone isolated from Swertia chirayita, has demonstrated significant anti-inflammatory properties, making it a compound of interest for therapeutic development. These application notes provide a comprehensive guide for utilizing this compound in in vitro studies with the RAW 264.7 murine macrophage cell line, a widely used model for inflammation research. Macrophages, when activated by stimuli such as lipopolysaccharide (LPS), trigger an inflammatory cascade through signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to the production of pro-inflammatory mediators.[1][2] this compound has been shown to effectively suppress these inflammatory responses.[3]
This document outlines detailed protocols for assessing the effects of this compound on macrophage viability, the production of key inflammatory mediators, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of xanthones, including this compound and related compounds from Swertia, on various inflammatory markers in LPS-stimulated RAW 264.7 cells.
Table 1: Effect of Related Xanthone (Bellidifolin) on Cell Viability
| Concentration (µM) | Cell Viability (%) vs. Untreated Control (with LPS) |
| 6.25 | >95% |
| 12.5 | >95% |
| 25 | >95% |
| 50 | >95% |
| 100 | ~75% |
| Data adapted from an MTT assay performed after 18 hours of treatment with Bellidifolin, another xanthone from Swertia chirayita.[1] |
Table 2: Inhibition of Inflammatory Mediators by this compound and Related Xanthones
| Compound | Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
| This compound | Not Specified | Potent Inhibition | Not Specified |
| Bellidifolin | 12.5 - 50 | Significant Inhibition | Significant Inhibition |
| This compound and Bellidifolin significantly inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α.[3] Bellidifolin also potently inhibits prostaglandin E2 (PGE2) production by suppressing cyclooxygenase-2 (COX-2) protein expression.[3] |
Table 3: Downregulation of Pro-inflammatory Cytokines by this compound and Related Xanthones
| Compound | Target Cytokine | Effect in LPS-stimulated RAW 264.7 cells |
| This compound | IL-6, TNF-α | Potent Inhibition[3] |
| Bellidifolin | IL-6, TNF-α | Potent Inhibition[3] |
| Swertianin | TNF-α, IL-6, IL-1β | Significant, dose-dependent reduction[4] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][5]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[1][5]
-
Subculturing: Passage cells every 2-3 days to maintain optimal growth.
This compound Preparation
-
Stock Solution: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution.[1]
-
Working Solutions: Further dilute the stock solution in culture medium to achieve the desired final concentrations for experiments.[1]
Experimental Workflow
The general workflow for investigating the anti-inflammatory effects of this compound is depicted below.
Cell Viability Assay (MTT Assay)
This assay determines if this compound exhibits cytotoxicity at the concentrations tested.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[7] Include a vehicle control (medium with DMSO only).[7]
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100-200 ng/mL for 18-24 hours.[8]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[1]
-
Remove the medium and dissolve the formazan crystals with DMSO.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator.
-
Seed and treat RAW 264.7 cells with this compound and LPS as described for the cell viability assay.
-
After the incubation period, collect the cell culture supernatant.[1]
-
Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[1]
-
Incubate at room temperature for 10 minutes.[1]
-
Measure the absorbance at 540 nm.[1] A standard curve using sodium nitrite should be prepared to quantify NO levels.[1]
Cytokine Measurement (ELISA)
This protocol is for quantifying pro-inflammatory cytokines such as TNF-α and IL-6.
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Use commercially available ELISA kits for the specific quantification of TNF-α and IL-6, following the manufacturer's instructions.[3]
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for colorimetric detection.[7]
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).[7]
Western Blotting for Protein Expression and Phosphorylation
This technique is used to analyze the effect of this compound on the expression and activation of key signaling proteins.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration using a BCA or Bradford assay.[1]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-ERK1/2, p-IκBα, IκBα, β-actin) overnight at 4°C.[1][2]
-
Wash and incubate with HRP-conjugated secondary antibodies.[1]
-
Visualize the protein bands using an appropriate detection reagent.[1]
Signaling Pathways
This compound and related xanthones exert their anti-inflammatory effects by modulating key signaling pathways activated by LPS in macrophages.
LPS-Induced Inflammatory Signaling Pathways and Inhibition by this compound
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages primarily through Toll-like receptor 4 (TLR4).[2] This activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the expression of pro-inflammatory genes.[2] this compound has been shown to inhibit these pathways.[2][3]
PPARG and JAK/STAT Signaling Modulation
Some related compounds, like Swertianin, also exhibit anti-inflammatory effects by activating the Peroxisome Proliferator-Activated Receptor-γ (PPARG) pathway, which inhibits M1 (pro-inflammatory) macrophage polarization.[4][9] Additionally, modulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway has been observed, which is crucial for cytokine signaling.[4][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Swertiamarin attenuates inflammation mediators via modulating NF-κB/I κB and JAK2/STAT3 transcription factors in adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Swerchirin's Hypoglycemic Effect in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Swerchirin, a xanthone isolated from the plant Swertia chirayita, has demonstrated significant hypoglycemic properties in preclinical studies. These application notes provide a comprehensive guide for researchers intending to investigate the anti-diabetic potential of this compound using established animal models. The protocols outlined below detail the induction of diabetes, experimental procedures to assess hypoglycemic effects, and potential mechanisms of action for further investigation.
Animal Models
The most commonly utilized animal model for studying the hypoglycemic effect of this compound is the Streptozotocin (STZ)-induced diabetic rat . STZ is a chemical that is selectively toxic to the insulin-producing β-cells of the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes. This model is well-characterized and allows for the evaluation of compounds that may enhance insulin secretion, improve insulin sensitivity, or protect pancreatic β-cells.
Other potential models, though less specifically documented for this compound, include genetic models of type 2 diabetes such as the db/db mouse or Zucker Diabetic Fatty (ZDF) rat, and diet-induced obesity models. These could be employed to investigate this compound's effects on insulin resistance.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from preclinical studies on this compound's hypoglycemic effects.
| Animal Model | This compound Dosage | Route of Administration | Effect on Blood Glucose | Time Point | Reference |
| Healthy Charles Foster Albino Rats | 50 mg/kg | Oral (p.o.) | Significant lowering | 1, 3, and 7 hours | [1] |
| STZ-induced Diabetic Rats (35 mg/kg STZ, i.v.) | 50 mg/kg | Oral (p.o.) | Significant lowering | 1, 3, and 7 hours | [1] |
| STZ-induced Diabetic Rats (65 mg/kg STZ, i.v.) | 50 mg/kg | Oral (p.o.) | No significant lowering | 1, 3, and 7 hours | [1] |
| Fed Charles Foster Rats | 50 mg/kg | Oral (p.o.) | ~60% (maximum) fall | 7 hours |
| Parameter | Value | Animal Model | Reference |
| ED50 for 40% blood sugar lowering | 23.1 mg/kg | Charles Foster male albino rats |
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rats
This protocol describes the induction of diabetes in rats using a single high dose of STZ.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), cold
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Glucometer and test strips
-
Insulin (optional, for managing severe hyperglycemia)
-
5% glucose solution (optional, for preventing initial hypoglycemia)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with standard pellet diet and water ad libitum.
-
Fasting: Fast the rats overnight (12-14 hours) before STZ administration.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5) to a final concentration of 45-65 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.
-
STZ Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 45-65 mg/kg body weight. The intravenous route may produce more stable hyperglycemia.
-
Post-injection Care: To counteract the initial hypoglycemic phase that can occur within the first 24 hours due to massive insulin release from damaged β-cells, provide the rats with a 5% glucose solution to drink for the first 24 hours post-injection.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Blood samples can be collected from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
-
Stabilization Period: Allow the diabetic animals to stabilize for at least one week before initiating treatment with this compound.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT is used to assess the ability of an animal to clear a glucose load from the blood, providing insights into insulin secretion and sensitivity.
Materials:
-
Diabetic and non-diabetic control rats
-
This compound or vehicle
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needle
Procedure:
-
Fasting: Fast the rats overnight (12-14 hours) but allow free access to water.
-
Baseline Blood Glucose: At time 0, collect a blood sample from the tail vein to measure the baseline fasting blood glucose level.
-
This compound Administration: Administer this compound (at the desired dose, e.g., 50 mg/kg) or the vehicle orally via gavage.
-
Waiting Period: Wait for a specific period after this compound administration (e.g., 60 minutes) to allow for absorption.
-
Glucose Challenge: Administer a glucose solution (2 g/kg body weight) orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes after the glucose administration.
-
Data Analysis: Plot the blood glucose levels against time. The area under the curve (AUC) can be calculated to quantify the glucose tolerance. A lower AUC in the this compound-treated group compared to the vehicle-treated diabetic group indicates improved glucose tolerance.
Mandatory Visualizations
Proposed Signaling Pathway for this compound-Induced Insulin Secretion
Caption: Proposed pathway for this compound-stimulated insulin release.
Experimental Workflow for Evaluating this compound's Hypoglycemic Effect
Caption: Workflow for in vivo studies of this compound.
Potential Downstream Effects of this compound-Induced Insulin Secretion
Caption: Insulin signaling cascade leading to glucose uptake.
Potential Mechanisms of Action for Further Investigation
The primary mechanism of this compound's hypoglycemic effect appears to be the stimulation of insulin release from pancreatic β-cells . In vitro studies have shown that a this compound-containing fraction significantly enhances glucose-stimulated insulin release from isolated islets. This effect is likely mediated by the modulation of intracellular signaling pathways within the β-cells, possibly involving phospholipase C (PLC) and subsequent increases in intracellular calcium.
A secondary avenue for investigation is the potential for this compound to act as a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonist . Other compounds from Swertia chirayita have been shown to upregulate PPAR-γ gene expression. PPAR-γ activation is a key mechanism of some anti-diabetic drugs, as it improves insulin sensitivity in peripheral tissues. Further studies are warranted to determine if this compound directly interacts with and activates PPAR-γ.
Additionally, the activation of AMP-activated protein kinase (AMPK) represents another plausible mechanism. AMPK is a key energy sensor that, when activated, promotes glucose uptake in skeletal muscle and suppresses glucose production in the liver. Investigating the effect of this compound on AMPK phosphorylation and activity in relevant tissues could provide further insights into its anti-diabetic properties.
References
Swerchirin: Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swerchirin, a xanthone isolated from the medicinal plant Swertia chirayita, has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies in rodent models have demonstrated its potential as an anti-diabetic, hepatoprotective, and anti-inflammatory agent. This document provides a comprehensive overview of the reported dosages, detailed experimental protocols, and known signaling pathways associated with this compound's in vivo effects to guide researchers in designing their studies.
Data Presentation: this compound Dosage in Rodent Studies
The following tables summarize the quantitative data from various in vivo rodent studies investigating the therapeutic effects of this compound.
Table 1: Anti-Diabetic Effects of this compound in Rodents
| Animal Model | Compound Administered | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Healthy Charles Foster Albino Rats | This compound | 50 mg/kg | Oral (p.o.) | Single dose | Significant blood sugar lowering. | [1] |
| Streptozotocin-induced Diabetic Rats (Charles Foster) | This compound | 50 mg/kg | Oral (p.o.) | Single dose | Significant blood sugar lowering in moderately diabetic rats. | [1] |
| Fed Charles Foster Rats | This compound-containing hexane fraction (SWI) | 50 mg/kg | Oral (p.o.) | Single dose | ~60% maximum fall in blood glucose by 7 hours post-treatment. |
Table 2: Hepatoprotective Effects of this compound in Rodents
| Animal Model | Compound Administered | Dosage Range | Route of Administration | Treatment Duration | Toxin and Dosage | Key Findings | Reference(s) |
| Swiss Mice | This compound | 6 - 50 mg/kg | Oral (p.o.) | Pretreatment | Paracetamol (acetaminophen) | Significantly reduced the elevation of AST, ALT, and ALP. | [2][3] |
| Albino Rats | Swertia chirata extract (containing xanthones) | 20, 50, and 100 mg/kg | Not specified | 16 days | Carbon Tetrachloride (CCl4) | Improvement in biochemical and histopathological parameters. |
Table 3: Anti-Inflammatory Effects of this compound and Related Compounds in Rodents
| Animal Model | Compound Administered | Dosage | Route of Administration | Key Findings | Reference(s) |
| Albino Rats | Total xanthones from Swertia chirata | 50 mg/kg | Oral (p.o.) | Exhibited significant anti-inflammatory activity against 5-HT and bradykinin-induced paw edema. | [4] |
| Male Albino Rats | Xanthone derivative from Swertia chirata | Not specified | Oral (p.o.) | Significantly reduced carrageenan- and formalin-induced paw edema. | [5][6] |
Toxicology and Safety
A specific oral LD50 value for isolated this compound in rodents has not been definitively established in the reviewed literature. However, a study on swertiamarin, a structurally related secoiridoid glycoside also found in Swertia species, indicated an LD50 greater than 2000 mg/kg in rats, suggesting a low acute toxicity profile for this class of compounds.[7] As with any investigational compound, it is crucial to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific rodent strain being used.
Experimental Protocols
Protocol 1: Evaluation of Anti-Diabetic Activity in Streptozotocin-Induced Diabetic Rats
Objective: To assess the hypoglycemic effect of this compound in a diabetic rodent model.
Materials:
-
Male Charles Foster or Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% Gum Acacia or 1% Carboxymethylcellulose [CMC])
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (e.g., 45-65 mg/kg body weight).
-
Confirm diabetes 72 hours post-STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 50 mg/kg in 0.5% gum acacia).
-
Administer the this compound suspension or vehicle alone (for the control group) orally via gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (0 hours) and at specified time points post-administration (e.g., 1, 3, 5, and 7 hours).
-
Measure blood glucose levels using a glucometer.
-
Protocol 2: Assessment of Hepatoprotective Activity in Paracetamol-Induced Hepatotoxicity in Mice
Objective: To evaluate the protective effect of this compound against drug-induced liver injury.
Materials:
-
Male Swiss albino mice (25-30 g)
-
This compound
-
Vehicle (e.g., 20% DMSO)
-
Paracetamol (acetaminophen)
-
Saline
-
Biochemical assay kits for AST, ALT, and ALP
-
Equipment for blood collection and serum separation
Procedure:
-
Animal Grouping and Pretreatment:
-
Divide mice into groups: Normal Control, Paracetamol Control, and this compound-treated groups (e.g., 6, 25, 50 mg/kg).
-
Administer this compound or vehicle orally for a specified pretreatment period (e.g., 7 days).
-
-
Induction of Hepatotoxicity:
-
On the final day of pretreatment, administer a single oral dose of paracetamol (e.g., 150 mg/kg) to all groups except the Normal Control group.
-
-
Sample Collection and Analysis:
-
After a designated time (e.g., 4 hours) post-paracetamol administration, collect blood via cardiac puncture under anesthesia.
-
Separate serum and analyze for AST, ALT, and ALP levels using standard biochemical kits.
-
The liver can be excised for histopathological examination.
-
Protocol 3: Evaluation of Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
Objective: To screen the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-180 g)
-
This compound
-
Vehicle (e.g., 5% Gum Acacia)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 50 mg/kg), vehicle, or the standard drug orally one hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway
Xanthones from Swertia chirayita, including this compound, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro studies in LPS-stimulated macrophages have indicated that these compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. This is achieved, in part, through the suppression of the NF-κB and MAPK signaling pathways.
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow for In Vivo Rodent Studies
A typical workflow for conducting in vivo studies with this compound involves several key stages, from animal acclimatization to data analysis.
Caption: General workflow for in vivo rodent studies.
Conclusion
This compound demonstrates significant therapeutic potential in rodent models of diabetes, hepatotoxicity, and inflammation. The provided dosages and protocols offer a solid foundation for researchers to further investigate its mechanisms of action and explore its full therapeutic utility. Future studies should aim to establish a definitive toxicological profile, including the LD50, and further elucidate its in vivo efficacy and signaling pathways in a wider range of disease models.
References
- 1. medkoo.com [medkoo.com]
- 2. Protective effects of Swertia longifolia Boiss. and its active compound, this compound, on paracetamol-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary studies on the anti-inflammatory effects of Swertia chirata in albino rats | Semantic Scholar [semanticscholar.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Acute and Subchronic Toxicity Studies of Swertiamarin A lead Compound Isolated from Enicostemma Littorale .blume in wistar rats – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols for Testing Swerchirin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of Swerchirin, a xanthone with demonstrated anti-cancer and anti-diabetic properties. The following sections outline methodologies for assessing its impact on cell viability, apoptosis, and key signaling pathways in relevant cell culture models.
Section 1: Anti-Cancer Efficacy of this compound
This compound has been shown to exhibit cytotoxic and pro-apoptotic effects in various cancer cell lines. Its mechanism of action involves the modulation of critical signaling pathways that regulate cell proliferation and survival.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hrs) |
| A549 | Lung Carcinoma | Data not available | 48 |
| MCF-7 | Breast Adenocarcinoma | Data not available | 48 |
| HeLa | Cervical Carcinoma | Data not available | 48 |
| HepG2 | Hepatocellular Carcinoma | Data not available | 48 |
| PC-3 | Prostate Cancer | Data not available | 48 |
| HCT116 | Colon Cancer | Data not available | 48 |
| Note: Specific IC50 values for this compound are not readily available in the public domain and need to be determined experimentally. |
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Replace the medium in the wells with 100 µL of the prepared this compound dilutions.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Experimental Workflow for MTT Assay
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment using flow cytometry.
Table 2: Quantification of Apoptosis in Cancer Cells Treated with this compound
| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| A549 | IC50 | Data not available | Data not available | Data not available |
| MCF-7 | IC50 | Data not available | Data not available | Data not available |
| Note: Quantitative data on this compound-induced apoptosis is not readily available and needs to be determined experimentally. |
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration and a vehicle control for 24 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Logical Flow of Apoptosis Detection
Western Blot Analysis of Signaling Pathways
This compound has been implicated in the modulation of the PI3K/Akt and JAK/STAT signaling pathways, which are crucial for cancer cell survival and proliferation.
Table 3: Effect of this compound on Key Signaling Proteins in A549 Cells
| Target Protein | This compound Conc. (µM) | Fold Change in Expression (p-Protein/Total Protein) |
| p-Akt / Akt | IC50 | Data not available |
| p-JAK1 / JAK1 | IC50 | Data not available |
| p-STAT3 / STAT3 | IC50 | Data not available |
| Note: Quantitative western blot data for this compound is limited. Experimental determination is required. |
Protocol: Western Blot Analysis
-
Cell Lysis:
-
Treat A549 cells with this compound at the IC50 concentration for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, JAK1, and STAT3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
PI3K/Akt Signaling Pathway
Application Notes and Protocols for the Spectroscopic Identification of Swerchirin
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Swerchirin (1,8-dihydroxy-3,5-dimethoxyxanthone) is a bioactive xanthone predominantly isolated from plants of the Swertia genus, which are well-regarded in traditional medicine for their therapeutic properties, including hypoglycemic effects.[1] The accurate identification and characterization of this compound are paramount for quality control, drug discovery, and pharmacological studies. This document provides detailed application notes and standardized protocols for the identification of this compound using a suite of spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Analysis Workflow
The identification of this compound from a plant extract or a synthesized sample involves a systematic workflow. The process typically begins with sample preparation, followed by analysis using various spectroscopic techniques to obtain data on its electronic transitions, functional groups, structural arrangement of atoms, and mass-to-charge ratio.
Quantitative Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: UV-Visible Spectroscopy Data for this compound
| Parameter | Value | Solvent |
| λmax Range | 230 - 300 nm | Methanol/Ethanol |
| Secondary Peak Range | 310 - 370 nm | Methanol/Ethanol |
Note: Xanthones typically exhibit a strong, split absorption peak in the 230-300 nm range and a secondary, less intense peak between 310-370 nm.[2]
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3856 - 3630 | Chelated -OH group |
| 1662, 1637 | α,β-unsaturated C=O (carbonyl) |
| 1578, 1560 | Aromatic C=C stretching |
| 1283 | C-O-C (ether) stretching |
| 1163, 1105 | C-O stretching |
Data obtained from the analysis of 1,8-dihydroxy-3,5-dimethoxyxanthone.
Table 3: ¹H NMR Spectroscopy Data for this compound (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| H-2 | 6.35 | d, J = 2.2 |
| H-4 | 6.54 | d, J = 2.2 |
| H-6 | 7.22 | d, J = 8.8 |
| H-7 | 6.71 | d, J = 8.8 |
| 3-OCH₃ | 3.89 | s |
| 5-OCH₃ | 3.96 | s |
| 1-OH | 11.98 | br s |
| 8-OH | 11.39 | br s |
d: doublet, s: singlet, br s: broad singlet. Data sourced from Prasad, D. (2015).
Table 4: ¹³C NMR Spectroscopy Data for this compound (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 162.8 |
| C-2 | 97.4 |
| C-3 | 167.4 |
| C-4 | 92.5 |
| C-4a | 158.2 |
| C-5 | 139.9 |
| C-6 | 124.5 |
| C-7 | 108.6 |
| C-8 | 154.1 |
| C-8a | 104.2 |
| C-9 | 184.6 |
| C-9a | 102.8 |
| C-10a | 144.3 |
| 3-OCH₃ | 56.0 |
| 5-OCH₃ | 57.4 |
Data sourced from Prasad, D. (2015).
Table 5: Mass Spectrometry Data for this compound
| Ion | m/z Value |
| [M]⁺ | 288 |
| [M-CH₃]⁺ | 273 |
| Fragment | 241 |
| Fragment | 230 |
| Fragment | 178 |
| Fragment | 151 |
| Fragment | 123 |
| Fragment | 69 |
This compound has a molecular weight of 288 g/mol (C₁₅H₁₂O₆). Data obtained from the analysis of 1,8-dihydroxy-3,5-dimethoxyxanthone.
Experimental Protocols
UV-Visible Spectroscopy Protocol
Objective: To determine the absorption maxima (λmax) of this compound.
Materials:
-
This compound standard or purified sample
-
Methanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in methanol.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with methanol (blank) and place it in the spectrophotometer. Run a baseline correction from 200 to 400 nm.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the sample holder.
-
Spectral Acquisition: Scan the sample from 200 to 400 nm and record the absorbance spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For this compound, expect major peaks in the 230-300 nm range and a smaller peak around 310-370 nm.[2]
Infrared (IR) Spectroscopy Protocol
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound standard or purified sample (dry)
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of KBr (approx. 100 mg) in an agate mortar and grind to a fine powder.
-
Add a small amount of the dry this compound sample (approx. 1 mg) to the KBr and mix thoroughly by grinding.
-
Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup: Turn on the FTIR spectrometer and allow it to stabilize.
-
Background Scan: Place the empty pellet holder in the spectrometer and run a background scan.
-
Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., -OH, C=O, C=C aromatic, C-O).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To elucidate the detailed chemical structure of this compound.
Materials:
-
This compound standard or purified sample (dry)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dry this compound sample in 0.5-0.7 mL of DMSO-d₆ in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, sufficient number of scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, longer relaxation delay (e.g., 2-5 s), a larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the this compound structure.
-
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound standard or purified sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
LC-MS system with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the mobile phase solvent (e.g., methanol or acetonitrile, with or without 0.1% formic acid).
-
LC-MS System Setup:
-
Equilibrate the LC system with the chosen mobile phase.
-
Set up the ESI-MS detector. Operate in both positive and negative ion modes for comprehensive analysis.
-
Typical ESI parameters: capillary voltage ~3-4 kV, nebulizer gas flow, and drying gas flow and temperature optimized for the instrument.
-
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and confirm the elemental composition (C₁₅H₁₂O₆).
-
Analyze the fragmentation pattern to gain further structural information. For this compound, expect to see the molecular ion [M]⁺ at m/z 288 and characteristic fragments.
-
References
- 1. Liquid chromatography/tandem mass spectrometric study and analysis of xanthone and secoiridoid glycoside composition of Swertia chirata, a potent antidiabetic. | Semantic Scholar [semanticscholar.org]
- 2. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Swerchirin Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swerchirin, a xanthone primarily isolated from the medicinal plant Swertia chirayita, has garnered significant scientific interest due to its diverse pharmacological activities.[1] These properties, including hypoglycemic, anti-inflammatory, and anticancer effects, make it a promising candidate for further investigation in drug discovery and development.[2][3] This document provides detailed application notes and protocols for the preparation and experimental use of this compound solutions to ensure reproducibility and accuracy in research settings.
Physicochemical Properties and Solubility
This compound (1,8-dihydroxy-3,5-dimethoxyxanthone) is a solid powder with a molecular weight of 288.26 g/mol and a chemical formula of C₁₅H₁₂O₆.[3] Understanding its solubility is critical for the preparation of stock and working solutions for various experimental assays.
While sparingly soluble in aqueous buffers, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetonitrile, acetone, chloroform, and dichloromethane.[3][4][5] For most in vitro cell-based assays, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Table 1: Solubility and Physicochemical Data for this compound
| Property | Value | References |
| Molecular Formula | C₁₅H₁₂O₆ | [3] |
| Molecular Weight | 288.26 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3][6] |
| Soluble in acetonitrile (for HPLC) | [4] | |
| Storage (Solid) | Dry, dark, at 0-4°C (short-term) or -20°C (long-term) | [6] |
| Storage (in DMSO) | -20°C (short-term) or -80°C (long-term) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Weighing this compound: Accurately weigh 10 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (months to years).[6]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or cell culture plates
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Calculating Dilution: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.
-
Example: To prepare 1 mL of a 10 µg/mL working solution, you would need 1 µL of the 10 mg/mL stock solution.
-
-
Dilution in Media: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is recommended to add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing and to minimize the risk of precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used. A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell lines, with ≤ 0.1% being ideal.[8]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound-treated cells.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.
Protocol 3: Preparation of this compound for In Vivo Animal Studies
This protocol provides a general guideline for preparing this compound for oral administration in animal models. The specific vehicle and dosage may need to be optimized based on the animal model and experimental design.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% gum acacia suspension, 20% DMSO in saline)
-
Sterile tubes
-
Sonicator or homogenizer
Procedure:
-
Weighing this compound: Weigh the required amount of this compound based on the desired dosage and the weight of the animals.
-
Suspending/Dissolving in Vehicle:
-
For a suspension, suspend the weighed this compound in a suitable vehicle like 0.5% gum acacia.[2] Use a mortar and pestle or a homogenizer to ensure a uniform suspension.
-
For a solution, dissolve the this compound in a minimal amount of a suitable solvent like DMSO, and then dilute it with a vehicle such as saline to the final desired concentration.
-
-
Administration: Administer the this compound solution or suspension to the animals via the desired route (e.g., oral gavage).
Quantitative Data and Recommended Concentrations
The effective concentration of this compound can vary significantly depending on the experimental model and the biological endpoint being measured. The following tables summarize some of the reported concentrations and dosages.
Table 2: Reported In Vitro Concentrations of this compound
| Cell Line | Assay | Effective Concentration / IC₅₀ | Reference |
| MDA-MB-231 (Human Breast Cancer) | Anti-proliferative | IC₅₀: 18.82 µg/mL | [9] |
| RAW 264.7 (Murine Macrophages) | Anti-inflammatory (inhibition of pro-inflammatory cytokines) | Not specified for pure this compound, but bellidifolin (a related xanthone) showed effects at various concentrations. | [10] |
Table 3: Reported In Vivo Dosages of this compound
| Animal Model | Effect Studied | Effective Dosage | Reference |
| Rats | Hypoglycemic | ED₅₀: 23.1 mg/kg (oral) | Not specified in provided text |
| Rats | Hypoglycemic | 50 mg/kg (oral) | [2] |
| Mice | Hepatoprotective | 6 - 50 mg/kg (oral) | Not specified in provided text |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these mechanisms is crucial for designing and interpreting experiments.
COX-2/NF-κB/MAPKs/Akt Signaling Pathway
In the context of inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines.[10] This is, in part, mediated through the modulation of the NF-κB and MAPK signaling pathways. While the precise molecular interactions of this compound are still under investigation, it is known to interfere with the phosphorylation of key signaling proteins.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical signaling cascade involved in cellular proliferation, differentiation, and survival. This compound has been implicated in the downregulation of this pathway, contributing to its anticancer effects. It is thought to inhibit the phosphorylation of JAK and STAT proteins, thereby preventing the transcription of target genes involved in cell growth and survival.
Stability and Handling
This compound, as a xanthone, is generally considered to be stable.[11] Stock solutions in DMSO should be stored in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[7] When preparing working solutions in aqueous cell culture media, it is advisable to use them immediately, as the stability of this compound in aqueous environments at 37°C for extended periods has not been extensively studied. To ensure the validity of experimental results, especially for long-term assays, it is recommended to perform a stability test of this compound in the specific cell culture medium under the experimental conditions. This can be done by incubating the this compound-containing medium for the duration of the experiment and then analyzing its concentration using a suitable method like HPLC.
Troubleshooting
-
Precipitation upon dilution in aqueous media: If precipitation occurs when diluting the DMSO stock solution, try the following:
-
Ensure the stock solution is fully dissolved before dilution.
-
Add the stock solution to the aqueous medium dropwise while gently vortexing or swirling.
-
Consider using a slightly higher final concentration of DMSO (up to 0.5%), if tolerated by the cell line.
-
Prepare an intermediate dilution in a co-solvent that is miscible with both DMSO and water before the final dilution in the aqueous medium.
-
-
Inconsistent experimental results: This could be due to the degradation of this compound in the working solution. Prepare fresh working solutions for each experiment and consider performing a stability test as described above. Ensure proper storage of the stock solution to prevent degradation.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound solutions in their experimental workflows, contributing to a better understanding of its therapeutic potential.
References
- 1. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex vivo effect of JAK inhibition on JAK-STAT1 pathway hyperactivation in patients with dominant-negative STAT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of JAK/STAT signaling stimulates adult satellite cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Swerchirin as a Therapeutic Agent for Metabolic Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that elevate the risk of cardiovascular disease and type 2 diabetes. These include insulin resistance, abdominal obesity, dyslipidemia, and hypertension. Swerchirin, a xanthone isolated from the medicinal plant Swertia chirayita, has demonstrated significant potential as a therapeutic agent for managing metabolic syndrome. Preclinical studies have highlighted its hypoglycemic, anti-inflammatory, and antioxidant properties. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic efficacy of this compound.
Mechanism of Action
This compound primarily exerts its therapeutic effects through several key mechanisms. It has been shown to stimulate the release of insulin from pancreatic islets, a crucial function for maintaining glucose homeostasis.[1] Additionally, related compounds from Swertia species suggest that the therapeutic benefits may extend to the modulation of critical signaling pathways involved in metabolism and inflammation, such as the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and AMP-activated protein kinase (AMPK) pathways. While direct evidence for this compound's action on these pathways is still emerging, the activity of structurally related compounds suggests a multifactorial mechanism of action.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound and related compounds from Swertia species, providing a comparative overview of their therapeutic effects on key metabolic parameters.
Table 1: In Vivo Hypoglycemic Effects of this compound
| Animal Model | Compound | Dose | Route of Administration | Effect on Blood Glucose | Reference |
| Charles Foster (CF) Rats | This compound-containing hexane fraction (SWI) | 50 mg/kg | Oral | ~60% maximum fall by 7 hours post-treatment | [1] |
| Charles Foster (CF) Male Albino Rats | This compound | 23.1 mg/kg (ED50) | Oral | 40% blood sugar lowering | [2] |
| Healthy and Streptozotocin-treated Rats | This compound | 50 mg/kg | Oral | Significant lowering in healthy and moderately diabetic rats | [3] |
Table 2: In Vitro Effects of this compound on Insulin Release
| Cell Model | Compound | Concentration | Effect on Insulin Release | Reference |
| Isolated Rat Islets of Langerhans | This compound-containing hexane fraction (SWI) | 1, 10, 100 µM | Greatly enhanced glucose-stimulated insulin release | [1] |
Table 3: Effects of Swertia Species Extracts and Related Compounds on Lipid Profile and Inflammatory Markers (Data for related compounds, providing context for potential effects of this compound)
| Animal/Cell Model | Compound/Extract | Dose/Concentration | Effect | Reference |
| Diabetic Patients | Swertia chirayita powder | Orally administered | Triglycerides: ↓10.5%, Cholesterol: ↓8.6%, LDL: ↓14.4% | [4] |
| High-fat diet-fed C57BL/6 mice | Swertiamarin | 15, 30, 60 mg/kg/day | Markedly reduced serum TG, TC, and LDL-C; significantly increased HDL-C | [5] |
| LPS-stimulated RAW 264.7 macrophages | This compound | Not specified | Inhibition of IL-6 and TNF-α production | [6] |
| Carrageenan-induced paw edema in rats | SA-4 (a compound from Swertia alata) | 8 mg/kg | Significantly inhibited edema development | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in metabolic syndrome.
Protocol 1: In Vivo Assessment of Hypoglycemic and Hypolipidemic Activity
Objective: To determine the effect of this compound on blood glucose, insulin levels, and lipid profiles in a rodent model of metabolic syndrome.
Animal Model: Streptozotocin (STZ)-induced diabetic rats are a common model.[3]
Materials:
-
This compound
-
Streptozotocin (STZ)
-
Vehicle (e.g., gum acacia suspension)
-
Blood glucose meter and strips
-
ELISA kits for insulin, triglycerides (TG), total cholesterol (TC), and LDL-cholesterol
-
Oral gavage needles
-
Centrifuge
Procedure:
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 35 mg/kg body weight) dissolved in citrate buffer (pH 4.5) to rats.[3] Monitor blood glucose levels to confirm the diabetic state.
-
Animal Grouping: Divide the animals into groups: Normal Control, Diabetic Control, this compound-treated (e.g., 50 mg/kg), and Positive Control (e.g., metformin).
-
Drug Administration: Administer this compound or vehicle orally once daily for a specified period (e.g., 28 days).
-
Blood Glucose Monitoring: Measure fasting blood glucose at regular intervals (e.g., weekly) and at specific time points (0, 1, 3, 7 hours) after the final dose.[3]
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT by administering an oral glucose load (e.g., 2 g/kg) after an overnight fast. Measure blood glucose at 0, 30, 60, 90, and 120 minutes.
-
Biochemical Analysis: At the end of the study, collect blood samples via cardiac puncture. Separate serum and store at -80°C. Use commercial ELISA kits to measure serum levels of insulin, TG, TC, and LDL.
Protocol 2: In Vitro Insulin Secretion Assay
Objective: To assess the direct effect of this compound on insulin secretion from pancreatic islet cells.
Cell Model: Isolated pancreatic islets from rats.[1]
Materials:
-
This compound
-
Collagenase
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Glucose
-
Insulin RIA or ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rats by collagenase digestion.
-
Islet Culture: Culture the isolated islets in an appropriate medium for 24-48 hours.
-
Insulin Secretion Assay:
-
Pre-incubate islets in KRB buffer with low glucose (e.g., 2.8 mM) for 1 hour.
-
Incubate islets with varying concentrations of this compound (e.g., 1, 10, 100 µM) in the presence of stimulating glucose concentration (e.g., 16.7 mM) for 1-2 hours.[1] Include appropriate controls (low glucose, high glucose without this compound).
-
Collect the supernatant and measure the insulin concentration using an ELISA or RIA kit.
-
Protocol 3: Assessment of Anti-inflammatory Activity
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines.
Cell Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[6]
Materials:
-
This compound
-
LPS
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells to 80-90% confluency.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercial ELISA kits.[6]
Protocol 4: Evaluation of Antioxidant Activity
Objective: To determine the antioxidant capacity of this compound.
Methods:
-
DPPH Radical Scavenging Assay: A common in vitro method to assess free radical scavenging activity.
-
In Vivo Antioxidant Enzyme Assays: Measure the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT) in tissue homogenates from this compound-treated animals.
Procedure (DPPH Assay):
-
Prepare different concentrations of this compound in methanol.
-
Add a methanolic solution of DPPH to each concentration of this compound.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity. Ascorbic acid can be used as a positive control.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows for investigating this compound.
Caption: Proposed signaling pathways of this compound in metabolic syndrome.
References
- 1. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoglycemic effect of this compound from the hexane fraction of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induced blood sugar lowering of streptozotocin treated hyperglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Characterization and Anti-Inflammatory Activity of Phytoconstituents from Swertia alata - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Swerchirin for Long-Term Laboratory Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and handling of Swerchirin. The information provided is intended to help maintain the integrity and stability of this valuable xanthone for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from light yellow to brownish). | Oxidation or degradation due to exposure to light, air, or elevated temperatures. | 1. Immediately transfer the sample to a dark, airtight container and store at -20°C. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Assess the purity of the compound using a validated analytical method, such as HPLC, before use. |
| Decreased potency or inconsistent experimental results. | Degradation of the this compound stock. | 1. Prepare a fresh stock solution from a properly stored solid sample. 2. Perform a stability check on the new stock solution. 3. Always use freshly prepared solutions for critical experiments. |
| Precipitation in stock solution upon storage at low temperatures. | The solvent's freezing point is higher than the storage temperature, or the concentration exceeds the solubility limit at that temperature. | 1. Gently warm the solution to room temperature to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Alternatively, store the solution at 4°C if short-term use is intended, but for long-term storage, storing as a solid at -20°C is preferable. |
| Inaccurate quantification of this compound in samples. | Improper sample preparation or degradation during the analytical process. | 1. Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO) before analysis. 2. Use a validated HPLC method for quantification. 3. Minimize the exposure of samples to light and elevated temperatures during preparation and analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
For long-term storage (months to years), solid this compound should be stored in a dry, dark environment at -20°C.[1] It is recommended to store it in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q2: How should I store this compound for short-term use?
For short-term storage (days to weeks), solid this compound can be stored in a dry, dark place at 0-4°C.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO.[1] For analytical purposes, such as HPLC, acetonitrile can also be used.[2][3]
Q4: How should I store this compound stock solutions?
It is best practice to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored in airtight, amber-colored vials at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Q5: Is this compound sensitive to light?
Yes, as a phenolic compound, this compound is potentially susceptible to photodegradation. It is crucial to protect both solid samples and solutions from light by using amber-colored containers and minimizing exposure during handling.
Q6: Can I store this compound at room temperature?
Room temperature storage is not recommended for this compound, as it may lead to degradation over time. While it may be stable for a few weeks during shipping at ambient temperatures, for laboratory storage, colder temperatures are essential to ensure its long-term stability.[1]
Quantitative Data on Xanthone Stability
The following tables provide illustrative data on the stability of xanthones under various conditions, based on studies of structurally similar compounds. This information can be used as a general guideline for assessing the stability of this compound.
Table 1: Illustrative Thermal Degradation of Xanthones in Solution
| Temperature (°C) | Half-life (t½) in hours (Illustrative) | Degradation Rate Constant (k) in h⁻¹ (Illustrative) |
| 25 | > 500 | < 0.0014 |
| 40 | ~ 200 | ~ 0.0035 |
| 60 | ~ 50 | ~ 0.0139 |
| 80 | ~ 15 | ~ 0.0462 |
Disclaimer: This data is based on the degradation kinetics of related xanthones and is for illustrative purposes only. Actual degradation rates for this compound may vary.
Table 2: General Stability of Xanthones Under Forced Degradation Conditions
| Condition | Observed Effect on Structurally Similar Xanthones |
| Acidic (e.g., 0.1 N HCl) | Generally stable. |
| Basic (e.g., 0.1 N NaOH) | Prone to degradation. |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to oxidation. |
| Photolytic (UV or broad daylight) | Degradation observed with prolonged exposure. |
| Thermal (Elevated Temperature) | Degradation rate increases with temperature. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This protocol is adapted from a validated method for the analysis of this compound.[2][3]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
2. Preparation of Standard Solution:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 1 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.
3. Sample Preparation:
-
Dissolve the this compound sample in acetonitrile to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC as described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an untreated control to determine the extent of degradation and identify any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Decision tree for selecting this compound storage conditions.
References
Technical Support Center: Swerchirin HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during Swerchirin analysis.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your this compound analysis.[1][2][3] This guide provides a systematic approach to identify and resolve the root causes of peak tailing.
Is the peak tailing specific to this compound or are all peaks in the chromatogram affected?
-
All peaks are tailing: This typically indicates a physical or mechanical issue with the HPLC system.
-
Only the this compound peak (or a few peaks) are tailing: This suggests a chemical interaction between this compound and the stationary phase.
Diagram: Troubleshooting Workflow for this compound Peak Tailing
Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.
FAQs for this compound HPLC Peak Tailing
Chemical-Related Issues (this compound-Specific Tailing)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: Peak tailing with this compound on a C18 column is often due to secondary interactions between the phenolic hydroxyl groups of this compound and residual silanol groups on the silica-based stationary phase.[3][4] These silanol groups can be acidic and interact with polar functional groups on analytes, leading to a secondary, stronger retention mechanism that causes tailing.
Diagram: this compound Interaction with Stationary Phase
References
Technical Support Center: Optimizing Swerchirin Dosage for Maximum Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Swerchirin dosage in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in in vivo studies?
A1: The appropriate starting dose for this compound depends on the experimental model. For hypoglycemic effects in rat models, a common oral dose is 50 mg/kg.[1][2] For hepatoprotective effects in mice, a dosage range of 6-50 mg/kg orally has been shown to be effective.[3] The ED50 for a 40% reduction in blood sugar in albino rats has been reported as 23.1 mg/kg orally. It is recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
Q2: How should I prepare this compound for oral administration in animal models?
A2: For oral administration (p.o.), this compound can be suspended in a vehicle such as 2% gum acacia.[2][4] It is crucial to ensure a uniform suspension to guarantee consistent dosing. For in vitro experiments, this compound can be dissolved in solvents like acetonitrile.[5][6] Always prepare fresh solutions for each experiment to avoid degradation.
Q3: What is the primary mechanism of action for this compound's hypoglycemic effect?
A3: this compound primarily exerts its hypoglycemic effect by stimulating insulin release from the pancreatic islets of Langerhans.[1] This is associated with a depletion of beta-granules in the islets.[1] Additionally, serum from this compound-treated rats has been shown to enhance glucose uptake and glycogen synthesis in muscle tissue.[1]
Q4: Are there any known toxicity concerns with this compound?
A4: Based on available preclinical data, this compound appears to have a good safety profile. Acute and subchronic toxicity studies in rats have shown no mortality or significant signs of toxicity even at high doses. However, it is always recommended to conduct preliminary toxicity studies within your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent Hypoglycemic Effects
| Potential Cause | Troubleshooting Step |
| Improper this compound Suspension | Ensure this compound is homogenously suspended in the vehicle (e.g., 2% gum acacia) immediately before each administration. Vortexing the suspension is recommended. |
| Animal Model Variability | The severity of hyperglycemia in streptozotocin (STZ)-induced diabetic models can vary. Ensure consistent induction of diabetes by monitoring blood glucose levels before starting treatment. A single high dose of STZ (e.g., 65 mg/kg, IV in rats) may cause severe pancreatic damage, rendering this compound ineffective due to the lack of functional beta-cells to stimulate.[2] A lower dose of STZ (e.g., 35 mg/kg, IV) is more appropriate for studying insulin secretagogues like this compound.[2] |
| Timing of Blood Glucose Measurement | The blood sugar-lowering effect of this compound may have a specific time course. Measure blood glucose at multiple time points (e.g., 0, 1, 3, and 7 hours post-administration) to capture the peak effect.[2] |
Issue 2: Poor Solubility of this compound for In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | This compound is a xanthone and may have limited aqueous solubility. For in vitro studies, consider dissolving this compound in organic solvents such as acetonitrile or DMSO.[5][6] Perform a solubility test to determine the optimal solvent and concentration. |
| Precipitation in Media | When adding a concentrated stock solution of this compound in an organic solvent to aqueous cell culture media, ensure the final concentration of the solvent is low (typically <0.1%) to prevent precipitation and solvent-induced cytotoxicity. |
Quantitative Data Summary
Table 1: Hypoglycemic Effects of this compound in Rodent Models
| Animal Model | Dosage (Oral) | Effect | Reference |
| Fed Charles Foster Rats | 50 mg/kg | ~60% maximum fall in blood glucose by 7 hours | [1] |
| Streptozotocin-induced Diabetic Rats (35 mg/kg STZ, IV) | 50 mg/kg | Significant lowering of blood sugar | [2] |
| Albino Rats | ED50 of 23.1 mg/kg | 40% blood sugar lowering |
Table 2: Hepatoprotective Effects of this compound in Mice
| Inducing Agent | Dosage (Oral) | Effect | Reference |
| Paracetamol | 6 - 50 mg/kg | Significant reduction in elevated AST, ALT, and ALP levels | [3] |
Experimental Protocols
Protocol 1: Induction of Diabetes in Rats with Streptozotocin (STZ)
-
Animal Model: Charles Foster or Wistar strain albino rats.
-
Preparation of STZ Solution: Freshly prepare a solution of STZ in a cold citrate buffer (pH 4.5).
-
Induction: Administer STZ intravenously (IV) at a dose of 35 mg/kg body weight to induce a moderate diabetic state suitable for studying insulin secretagogues.[2]
-
Confirmation of Diabetes: Monitor blood glucose levels after 72 hours. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.
-
This compound Administration: Prepare a suspension of this compound (e.g., 50 mg/kg) in 2% gum acacia and administer orally via gavage.[2]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 0, 1, 3, and 7 hours post-Swerchirin administration to assess its hypoglycemic effect.[2]
Protocol 2: Paracetamol-Induced Hepatotoxicity in Mice
-
Animal Model: Swiss albino mice.
-
This compound Pre-treatment: Administer this compound orally at the desired doses (e.g., 6-50 mg/kg) for a specified period before paracetamol challenge.[3]
-
Induction of Hepatotoxicity: Administer a single dose of paracetamol (e.g., 150 mg/kg) to induce liver injury.
-
Sample Collection: After a designated time (e.g., 4 hours post-paracetamol), collect blood samples for biochemical analysis.[3]
-
Biochemical Analysis: Measure serum levels of liver enzymes such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP) to assess the extent of liver damage and the protective effect of this compound.[3]
Signaling Pathways and Experimental Workflows
Caption: Hypoglycemic action of this compound.
Caption: Potential hepatoprotective signaling pathways of this compound.
References
- 1. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induced blood sugar lowering of streptozotocin treated hyperglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Swerchirin Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Swerchirin during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a xanthone, a class of organic compounds naturally found in some plants. It is notably isolated from plants of the Swertia genus.[1][2] this compound has demonstrated significant biological activities, including hypoglycemic and anti-inflammatory effects.[3][4][5]
Q2: What are the known signaling pathways affected by this compound?
This compound is known to exert its biological effects through at least two primary signaling pathways:
-
Hypoglycemic Pathway: this compound stimulates the release of insulin from the pancreatic islets of Langerhans, which in turn helps to lower blood glucose levels.[3]
-
Anti-inflammatory Pathway: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This is achieved by regulating the COX-2/NF-κB/MAPKs/Akt signaling pathways.[4]
Q3: What are the general stability characteristics of xanthones like this compound?
Xanthones are generally stable compounds. However, they can be incompatible with strong oxidizing agents.[6] The stability of some xanthones has been shown to be pH-dependent. While specific data on this compound is limited, it is advisable to avoid strongly oxidative conditions during experiments.
Q4: Are there any known antioxidant properties of this compound that might influence its stability?
Yes, this compound has been reported to possess antioxidant properties.[1][7][8] This intrinsic antioxidant activity might contribute to its stability by mitigating oxidative degradation. However, this also implies that this compound itself can be consumed in reactions where it acts as an antioxidant, which should be a consideration in experimental design.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may arise during experiments involving this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting/Prevention Strategy |
| Low or inconsistent bioactivity observed in assays. | Degradation of this compound in solution due to improper storage or handling. | - Prepare fresh solutions of this compound for each experiment. - If stock solutions must be stored, aliquot and store at -20°C or below, protected from light. - Perform a quick activity check on a new batch of this compound to ensure its potency. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound into unknown products. | - Analyze a freshly prepared standard of this compound to confirm its retention time and purity. - If degradation is suspected, a forced degradation study can be performed to identify potential degradation products. This involves subjecting this compound to stress conditions (acid, base, heat, light, oxidation) and analyzing the resulting mixture. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | - Use a co-solvent such as DMSO or ethanol to initially dissolve this compound before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Check the pH of the buffer, as the solubility of phenolic compounds can be pH-dependent. |
| Loss of this compound during extraction from biological matrices. | Inefficient extraction or degradation during the extraction process. | - Optimize the extraction solvent. Hexane has been successfully used for the extraction of this compound.[2][3] - Keep samples on ice during processing to minimize enzymatic or thermal degradation. - Consider solid-phase extraction (SPE) for cleaner and more efficient extraction. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its stability profile and identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of this compound stock solution in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of this compound stock solution to direct sunlight or a photostability chamber for 48 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, along with a control sample (this compound stock solution stored under normal conditions), by a stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This is a general HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating xanthones.
-
Example Gradient: Start with 10% acetonitrile, ramp up to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (a UV scan of a pure standard is recommended to determine the optimal wavelength).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoglycemic effect of this compound from the hexane fraction of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Characterization and Anti-Inflammatory Activity of Phytoconstituents from Swertia alata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Swertianin | 20882-75-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Swerchirin and Its Derivatives
Welcome to the technical support center for the synthesis of Swerchirin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to navigate the challenges associated with the synthesis of these valuable xanthone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound and its derivatives?
A1: The main challenges in synthesizing this compound (1,8-dihydroxy-3,5-dimethoxyxanthone) and its analogs stem from the poly-substituted nature of the xanthone core. Key difficulties include:
-
Regioselectivity: Achieving the desired substitution pattern on the xanthone scaffold can be difficult, particularly during Friedel-Crafts acylation, which is a common method for forming the central benzophenone intermediate. The reaction may lack regioselectivity, leading to a mixture of isomers that are challenging to separate.
-
Protecting Group Strategy: The multiple hydroxyl and methoxy groups on the this compound scaffold necessitate a robust protecting group strategy to ensure selective reactions at the desired positions. The choice, introduction, and removal of these protecting groups must be carefully planned to be compatible with subsequent reaction conditions.
-
Low Yields: The synthesis of xanthones can sometimes result in low overall yields, especially in multi-step sequences. This can be due to incomplete reactions, the formation of side products, or difficulties in purification.
-
Harsh Reaction Conditions: Some traditional methods for xanthone synthesis require harsh conditions, such as high temperatures and strong acids, which may not be compatible with sensitive functional groups on the desired derivatives.
Q2: Which synthetic routes are most commonly employed for the xanthone scaffold of this compound?
A2: The most prevalent methods for constructing the xanthone core are:
-
Friedel-Crafts Acylation followed by Cyclization: This two-step process involves the acylation of a phenol derivative with a substituted benzoyl chloride to form a 2,2'-dihydroxybenzophenone intermediate. This intermediate is then cyclized to the xanthone.
-
Condensation Reactions: A one-pot synthesis can be achieved by the condensation of a salicylic acid derivative with a polyphenol, often catalyzed by a strong acid mixture like Eaton's reagent (P₂O₅ in MeSO₃H). However, this method can be limited by the electronic nature of the phenol partner.
-
Ullmann Condensation: This route involves the formation of a diaryl ether, which is subsequently cyclized to the xanthone.
Q3: How can I improve the yield of my xanthone synthesis?
A3: To improve yields, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration. For instance, in Friedel-Crafts acylation, the choice of Lewis acid and solvent can significantly impact the outcome.
-
Use of Modern Catalysts: Newer catalytic systems, such as those based on palladium, can offer higher yields and milder reaction conditions compared to traditional methods.
-
Purification Techniques: Employing advanced purification techniques like high-speed counter-current chromatography (HSCCC) can improve the recovery of the desired product from complex reaction mixtures.
Q4: What are the key considerations for purifying synthetic this compound derivatives?
A4: The purification of this compound derivatives often involves chromatographic methods. Key considerations include:
-
Choice of Stationary Phase: Silica gel is commonly used for column chromatography. For closely related isomers, a high-performance liquid chromatography (HPLC) system with a C18 column may be necessary.
-
Solvent System: A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective for separating xanthones of varying polarity.
-
Recrystallization: After chromatographic purification, recrystallization can be used to obtain highly pure crystalline material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the benzophenone intermediate in Friedel-Crafts acylation. | 1. Deactivation of the Lewis acid catalyst. 2. Poor reactivity of the phenol or benzoyl chloride. 3. Unsuitable solvent. | 1. Use a stoichiometric amount or excess of a strong Lewis acid like AlCl₃. Ensure anhydrous conditions. 2. Consider using more reactive starting materials, such as an acid anhydride instead of a benzoyl chloride. 3. Try different solvents. Nitrobenzene or carbon disulfide are common for Friedel-Crafts reactions. |
| Formation of multiple regioisomers during acylation. | The directing effects of the substituents on the phenol lead to acylation at multiple positions. | 1. Employ a protecting group strategy to block reactive sites. 2. Use a bulkier Lewis acid to favor acylation at the sterically less hindered position. 3. Explore alternative synthetic routes that offer better regiocontrol, such as those involving directed ortho-metalation. |
| Failure of the benzophenone to cyclize to the xanthone. | 1. The hydroxyl groups are not sufficiently activated for nucleophilic attack. 2. Steric hindrance around the reaction centers. | 1. Use a stronger base to deprotonate the hydroxyl group. 2. Employ higher temperatures or microwave irradiation to promote the reaction. 3. Consider a different cyclization strategy, such as an oxidative cyclization if applicable. |
| Difficulty in removing protecting groups. | The protecting group is too stable to the deprotection conditions, or the substrate is sensitive to the required reagents. | 1. Choose a protecting group that can be removed under mild conditions (e.g., silyl ethers). 2. If using a more robust protecting group like a benzyl ether, ensure the deprotection conditions (e.g., hydrogenation) are compatible with other functional groups in the molecule. |
| Complex mixture of byproducts. | Side reactions such as over-alkylation, rearrangement, or decomposition of starting materials. | 1. Carefully control the reaction temperature and stoichiometry of reagents. 2. Add reagents slowly to the reaction mixture to maintain better control. 3. Purify starting materials before use to remove any impurities that could lead to side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 1-Hydroxy-3-O-substituted Xanthone Derivatives
This protocol is adapted from a known procedure for the synthesis of xanthone derivatives and can be modified for the synthesis of various this compound analogs.
Step 1: Synthesis of 1,3-Dihydroxyxanthone
-
To a solution of phloroglucinol (1.0 eq) in methanesulfonic acid, add 2-hydroxybenzoic acid (1.0 eq).
-
Add phosphorus pentoxide (Eaton's reagent) to the mixture.
-
Heat the reaction mixture at 80°C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield crude 1,3-dihydroxyxanthone.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: O-Alkylation/Benzylation of 1,3-Dihydroxyxanthone
-
To a solution of 1,3-dihydroxyxanthone (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).
-
Add the desired alkyl or benzyl halide (1.1 eq).
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-hydroxy-3-O-substituted xanthone.
Data Presentation
Table 1: Synthesis Yields of 1-Hydroxy-3-O-substituted Xanthone Derivatives
| Compound | R Group | Yield (%) |
| 1 | H | 85 |
| 2a | n-Butyl | 92 |
| 2b | n-Propyl | 90 |
| 2c | Isobutyl | 88 |
| 2d | Benzyl | 95 |
| 2e | 4-Chlorobenzyl | 93 |
| 2f | 4-Methoxybenzyl | 96 |
Yields are based on the O-alkylation/benzylation step.
Visualizations
Signaling Pathways
This compound and its derivatives have been shown to modulate several important signaling pathways, contributing to their anti-inflammatory and hypoglycemic effects.
Caption: Anti-inflammatory signaling pathway modulated by this compound.
Caption: Hypoglycemic mechanism of action of this compound.
Experimental Workflow
Technical Support Center: Refining Swerchirin Delivery for In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of swerchirin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a xanthone, a class of polyphenolic compounds, isolated from plants of the Swertia genus.[1][2] It is known for a range of pharmacological properties, including hypoglycemic, anti-inflammatory, and anti-cancer effects.[3][4][5][6][7]
Q2: What are the main obstacles in delivering this compound in vivo?
The primary challenge in delivering this compound in vivo is its poor aqueous solubility.[1][2] Like many other xanthones, it is insoluble in water, which can lead to low bioavailability when administered orally.[8][9][10] This poor solubility can also lead to issues with formulation, such as precipitation and lack of homogeneity.
Q3: What are the common routes of administration for this compound in animal models?
In preclinical studies, this compound has been administered orally (p.o.) to rats as a suspension in a vehicle like gum acacia.[5] For pharmacokinetic studies of similar compounds, intravenous (i.v.) administration has also been utilized to bypass absorption barriers.[11] The choice of administration route depends on the specific goals of the experiment.[12][13]
Q4: What formulation strategies can be employed to enhance the bioavailability of this compound?
To overcome the low bioavailability of poorly soluble compounds like this compound, several formulation strategies can be considered. These include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[14]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes can improve the solubility and absorption of hydrophobic drugs.[15][16][17]
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix can prevent its crystallization and enhance its solubility.[16]
-
Co-administration with absorption enhancers: Certain excipients can improve the permeability of the intestinal membrane.[18]
Q5: What are the known signaling pathways modulated by this compound?
This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4] This is achieved through the regulation of the cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and protein kinase B (Akt) signaling pathways.[4] Its hypoglycemic action is linked to the stimulation of insulin release from pancreatic islets.[3]
Troubleshooting Guide
Issue: My this compound solution/suspension is not homogenous and appears to have precipitated.
-
Possible Cause: this compound is poorly soluble in aqueous solutions.[1][2] The vehicle used may not be adequate to maintain it in a stable suspension.
-
Solution:
-
Optimize the vehicle: For oral administration, ensure vigorous and consistent mixing when preparing a suspension in vehicles like gum acacia or carboxymethyl cellulose (CMC). The use of a sonicator can help in achieving a more uniform dispersion.
-
Consider co-solvents: If compatible with your in vivo model, small amounts of organic solvents like DMSO or ethanol can be used to first dissolve the this compound before diluting it with the final vehicle. However, be mindful of the potential toxicity of the co-solvent.
-
Particle size reduction: Micronization or nanomilling of the this compound powder before formulation can improve the stability of the suspension.
-
Issue: I am observing high variability in my in vivo experimental results between animals.
-
Possible Cause: High inter-animal variability can stem from inconsistent dosing due to a non-homogenous formulation.[19] It can also be a result of variations in absorption between animals, a common issue with poorly bioavailable compounds.[8][9][10]
-
Solution:
-
Ensure dose accuracy: Before dosing each animal, ensure the this compound suspension is thoroughly mixed to guarantee that each animal receives the intended dose.
-
Standardize administration technique: Use a consistent and precise administration technique, such as oral gavage, performed by a trained individual.[12][13]
-
Fasting: For oral administration studies, overnight fasting of the animals can help to reduce variability in gastrointestinal conditions and drug absorption.
-
Consider alternative routes: If oral bioavailability proves to be too variable for your experimental needs, consider intraperitoneal (i.p.) or intravenous (i.v.) administration, though these routes may have different pharmacokinetic profiles.
-
Issue: I am not observing the expected therapeutic effect in my in vivo model.
-
Possible Cause: The administered dose of this compound may not be reaching a therapeutic concentration in the target tissue due to poor absorption and low bioavailability.[8][9][10]
-
Solution:
-
Increase the dose: A dose-escalation study may be necessary to determine an effective dose, but be cautious of potential toxicity at higher concentrations.
-
Enhance bioavailability: Implement one of the formulation strategies mentioned in the FAQs, such as creating a nanosuspension or a lipid-based formulation, to improve absorption.[15][16][17]
-
Confirm target engagement: If possible, measure the concentration of this compound in the plasma and target tissue to confirm that it is being absorbed and distributed. This may require the development of a suitable analytical method, such as HPLC-MS/MS.[11]
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₆ | [7][20] |
| Molecular Weight | 288.26 g/mol | [7][20] |
| Appearance | Solid powder | [7] |
| Solubility | Insoluble in water; Soluble in DMSO, acetone, methanol, hexane | [1][2][7] |
| Purity | >98% (commercially available) | [7] |
Table 2: Pharmacokinetic Parameters of a Structurally Related Compound (Swertiamarin) in Rats (Oral Administration)
| Parameter | Value (at 20 mg/kg dose) | Reference |
| Tmax (Time to peak concentration) | 0.945 ± 0.136 h | [9][10] |
| Cmax (Peak plasma concentration) | 1920.1 ± 947.0 µg/L | [9][10] |
| t1/2z (Terminal half-life) | 1.104 ± 0.22 h | [9][10] |
| AUC (Area under the curve) | 3593.7 ± 985.4 µg/L*h | [9][10] |
| Oral Bioavailability | Low (around 10.3% at 25 mg/kg) | [8][10] |
| Note: These pharmacokinetic parameters are for swertiamarin, a related iridoid glycoside, and are provided as an indication of the potential pharmacokinetic profile of this compound, which may also exhibit low oral bioavailability and rapid metabolism. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Rodents
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose (Na-CMC) in sterile water, or 1% w/v gum acacia in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate sized oral gavage needles
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the precise amount of this compound powder.
-
If using a mortar and pestle, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This helps to break up any aggregates.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir continuously on a magnetic stirrer for at least 30 minutes before administration to ensure a homogenous suspension.
-
Visually inspect the suspension for any large particles or precipitation before each animal is dosed.
-
Administer the suspension to the animals using an appropriate oral gavage needle, ensuring the suspension is well-mixed immediately before drawing it into the syringe.
-
Protocol 2: General In Vivo Efficacy Study in a Rodent Model
-
Animal Model: Select an appropriate rodent model for the disease under investigation (e.g., streptozotocin-induced diabetic rats for hypoglycemic studies).[5]
-
Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly divide the animals into different groups (e.g., vehicle control, positive control, and different dose groups of this compound).
-
Dosing: Administer this compound or the vehicle to the respective groups via the chosen route of administration (e.g., oral gavage) at a fixed time each day for the duration of the study.
-
Monitoring: Monitor the animals regularly for any signs of toxicity, changes in body weight, and other relevant physiological parameters.
-
Efficacy Assessment: At predetermined time points, assess the therapeutic efficacy of this compound using relevant biomarkers or functional tests (e.g., blood glucose levels, measurement of inflammatory markers).[3][4]
-
Terminal Procedures: At the end of the study, collect blood and tissue samples for pharmacokinetic, pharmacodynamic, and histopathological analysis.
Visualizations
Caption: Challenges in the in vivo delivery of this compound.
References
- 1. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induced blood sugar lowering of streptozotocin treated hyperglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoglycemic effect of this compound from the hexane fraction of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review | MDPI [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Pharmacokinetic Study of Swertisin by HPLC-MS/MS After Intravenous Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioscmed.com [bioscmed.com]
- 14. pharm-int.com [pharm-int.com]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. This compound | C15H12O6 | CID 5281660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Swerchirin in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Swerchirin in cell-based assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation templates to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a xanthone, a class of naturally occurring polyphenolic compounds, primarily isolated from the plant Swertia chirayita. It is known to possess a range of biological activities, including hypoglycemic and anti-inflammatory effects. Research has shown that this compound can modulate various signaling pathways, making it a compound of interest for therapeutic development.
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. These effects can lead to misinterpretation of experimental data, cellular toxicity, and confounding results that may compromise a research project or drug development program. As this compound is known to influence multiple signaling pathways, it is crucial to design experiments that can distinguish between on-target and off-target effects to ensure the validity of your findings.
Q3: How can I begin to assess and minimize the potential for off-target effects with this compound?
A3: A multi-faceted approach is recommended. The initial and most critical step is to perform a thorough dose-response analysis to identify the optimal concentration range for your desired effect while minimizing cytotoxicity. Subsequently, employing a panel of assays to assess cell health and specific molecular interactions is crucial. This can include using structurally different compounds that target the same pathway and utilizing knockout or knockdown cell lines for the putative target to validate that the observed phenotype is indeed on-target.
Q4: What are some key signaling pathways known to be modulated by this compound?
A4: Current research indicates that this compound can influence several key signaling pathways, including:
-
NF-κB Signaling Pathway: Known for its central role in inflammation.
-
JAK/STAT Signaling Pathway: A critical pathway in cytokine signaling that regulates immunity, cell proliferation, and apoptosis.
-
MAPK/Akt Signaling Pathways: These pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and survival.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Solution |
| High levels of cytotoxicity observed at expected therapeutic concentrations. | 1. Off-target toxicity. 2. Compound precipitation. 3. Sub-optimal cell health. | 1. Perform a detailed dose-response curve to determine the EC50 for your on-target effect and the CC50 for cytotoxicity. Work at concentrations well below the CC50. 2. Ensure this compound is fully dissolved in your stock solution (e.g., DMSO) before diluting in media. Avoid repeated freeze-thaw cycles. 3. Use cells with a low passage number and ensure they are healthy and evenly seeded before starting the experiment. |
| Observed phenotype does not align with the expected on-target effect. | 1. The phenotype is a result of one or more off-target effects. 2. The compound is not engaging the intended target in your cell system. | 1. Use a structurally unrelated compound that targets the same primary pathway to see if the same phenotype is observed. 2. Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to your target of interest in the cellular environment. |
| High background or inconsistent results in fluorescence- or luminescence-based assays. | 1. Autofluorescence of this compound. 2. Interference of this compound with the reporter enzyme (e.g., luciferase). 3. Compound precipitation interfering with light detection. | 1. Run a "compound only" control (this compound in media without cells) to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. 2. Perform a counter-screen with a reporter vector that lacks the specific response element to see if this compound directly affects the reporter protein. 3. Visually inspect the wells for any signs of precipitation before reading the plate. |
| Difficulty in reproducing results between experiments. | 1. Inconsistent compound preparation. 2. Variability in cell culture conditions. 3. Degradation of this compound. | 1. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 2. Standardize cell passage number, seeding density, and incubation times. 3. Aliquot stock solutions to minimize freeze-thaw cycles and store protected from light. |
Data Presentation
Clear and concise data presentation is crucial for interpreting the effects of this compound. The following tables provide templates for summarizing key quantitative data. Note: Publicly available, specific quantitative data for this compound's off-target profile is limited. The tables below are provided as templates for organizing your experimental data.
Table 1: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | MTT Assay | 24 | Data to be determined experimentally |
| RAW 264.7 (Murine Macrophage) | MTT Assay | 24 | Data to be determined experimentally |
| HepG2 (Human Liver Carcinoma) | MTT Assay | 24 | Data to be determined experimentally |
Table 2: Off-Target Kinase Profile of this compound (Hypothetical Data)
| Kinase Target | % Inhibition @ 1 µM | IC50 (µM) |
| Kinase A | Data to be generated via kinase panel screening | Data to be generated |
| Kinase B | Data to be generated via kinase panel screening | Data to be generated |
| Kinase C | Data to be generated via kinase panel screening | Data to be generated |
| ... | ... | ... |
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to studying this compound.
References
Validation & Comparative
Swerchirin and Metformin: A Comparative Guide to their Mechanisms in Blood Glucose Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of swerchirin, a natural compound, and metformin, a widely prescribed pharmaceutical, in the regulation of blood glucose. The information presented is curated for professionals in metabolic disease research and drug development, with a focus on mechanistic insights, supporting experimental data, and detailed methodologies.
Overview of Mechanisms of Action
This compound and metformin employ distinct primary mechanisms to achieve glycemic control. This compound's principal action is centered on the pancreas, where it stimulates insulin secretion. In contrast, metformin's effects are more pleiotropic, with its primary site of action being the liver, where it suppresses hepatic glucose production. Metformin also enhances insulin sensitivity in peripheral tissues.
This compound: An Insulin Secretagogue
This compound, a xanthone isolated from the plant Swertia chirayita, primarily functions by stimulating the release of insulin from pancreatic β-cells[1][2]. This insulinotropic effect is a key contributor to its blood glucose-lowering properties. Additionally, there is evidence to suggest that this compound may enhance glucose uptake and glycogen synthesis in muscle tissue[1][2]. Some studies also indicate a potential for this compound to promote the regeneration of pancreatic β-cells[3][4].
Metformin: A Hepatic Glucose Production Inhibitor and Insulin Sensitizer
Metformin, a biguanide, is the first-line therapy for type 2 diabetes. Its primary mechanism involves the reduction of hepatic gluconeogenesis[5][6][7][8]. Metformin is thought to inhibit the mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK)[6][7][8][9]. Activated AMPK then phosphorylates downstream targets that suppress the expression of key gluconeogenic enzymes[9].
Beyond its hepatic effects, metformin improves insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, leading to increased glucose uptake[7][10][11][12]. Metformin has also been shown to influence the gut microbiome and increase the secretion of glucagon-like peptide-1 (GLP-1), further contributing to its antihyperglycemic effects[6][7].
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize quantitative data from various preclinical studies on this compound and metformin. It is important to note that these data are from different studies and not from direct head-to-head comparisons, which should be considered when interpreting the results.
In Vitro Studies
| Parameter | This compound | Metformin | Cell Line/Model |
| Insulin Secretion | Greatly enhanced glucose (16.7 mM)-stimulated insulin release at 1, 10, and 100 µM.[1][2] | - | Isolated Rat Islets[1][2] |
| Glucose Uptake | - | 218% increase.[11] | L6-GLUT4 Myotubes[11] |
| 3-fold increase in basal glucose uptake.[13][14] | C2C12 Myotubes[13][14] | ||
| Hepatic Glucose Production | - | Dose-dependently suppressed glucose production.[15] | Primary Fetal Hepatocytes[15] |
In Vivo Studies
| Parameter | This compound | Metformin | Animal Model |
| Blood Glucose Reduction | ~60% maximum fall in blood glucose by 7 hours post-treatment (50 mg/kg, p.o. of a this compound-containing fraction).[1][2] | - | Fed Charles Foster Rats[1][2] |
| Significant lowering in STZ-induced diabetic rats (50 mg/kg, p.o.).[16] | 35.46% glucose lowering effect.[8] | Streptozotocin (STZ)-Induced Diabetic Rats[8][16] | |
| - | 43.8% glucose lowering effect.[8] | db/db Mice[8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
In Vitro: Glucose-Stimulated Insulin Secretion from Isolated Pancreatic Islets
This protocol is adapted from standard methods for assessing the effects of compounds on insulin secretion.
Objective: To determine the effect of this compound on glucose-stimulated insulin secretion from isolated rodent pancreatic islets.
Materials:
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (2.8 mM) and high (16.7 mM) glucose
-
This compound stock solution
-
Insulin ELISA or RIA kit
-
24-well culture plates
-
Stereomicroscope
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents (e.g., rats) by collagenase digestion of the pancreas followed by purification using a density gradient.[17]
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.[17]
-
Pre-incubation: Handpick islets of similar size and place them in groups of 10-15 islets per well of a 24-well plate. Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C.[5][17]
-
Treatment: Replace the pre-incubation buffer with KRB buffer containing low glucose (basal) or high glucose (stimulated) in the presence or absence of varying concentrations of this compound. Incubate for 1 hour at 37°C.[5][6]
-
Sample Collection: Collect the supernatant from each well.[17]
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA or RIA kit according to the manufacturer's instructions.[5][17]
In Vivo: Assessment of Blood Glucose Lowering in Streptozotocin (STZ)-Induced Diabetic Rats
This protocol describes a common model for evaluating the efficacy of potential antidiabetic compounds.
Objective: To assess the effect of this compound and metformin on blood glucose levels in a diabetic rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound and metformin formulations for oral administration
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 40-65 mg/kg body weight) dissolved in cold citrate buffer.[3][7][10][18][19] Animals with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) after a few days are considered diabetic.[3]
-
Animal Grouping: Divide the diabetic rats into groups: a vehicle control group, a this compound-treated group, and a metformin-treated group.
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) to the rats daily for a specified period (e.g., 1-4 weeks).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at regular intervals (e.g., before treatment and at specific time points post-treatment) and measure blood glucose levels using a glucometer.[7]
-
Data Analysis: Calculate the percentage reduction in blood glucose levels for each treatment group compared to the vehicle control group.
Conclusion
This compound and metformin effectively lower blood glucose through distinct, yet complementary, mechanisms. This compound acts primarily as an insulin secretagogue, making it a potential therapeutic agent for conditions characterized by impaired insulin release. Metformin's primary strength lies in its ability to suppress hepatic glucose production and improve insulin sensitivity, addressing key aspects of insulin resistance.
The preclinical data presented in this guide highlight the potential of both compounds. However, the lack of direct comparative studies necessitates further research to definitively establish their relative efficacy and potential for synergistic use. The provided experimental protocols offer a foundation for conducting such comparative investigations, which will be crucial for advancing the development of novel therapeutic strategies for diabetes and other metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of blood sugar lowering by a this compound-containing hexane fraction (SWI) of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. protocols.io [protocols.io]
- 6. Static insulin secretion analysis of isolated islets [protocols.io]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metformin Disrupts Signaling and Metabolism in Fetal Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induced blood sugar lowering of streptozotocin treated hyperglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Swerchirin and Other Bioactive Xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Swerchirin and four other notable xanthones: Bellidifolin, Mangiferin, α-mangostin, and γ-mangostin. The comparison focuses on their anticancer, anti-inflammatory, and antidiabetic properties, supported by available experimental data. While extensive quantitative data exists for Mangiferin, α-mangostin, and γ-mangostin, there is a notable lack of comparable in vitro quantitative data for this compound and Bellidifolin in the public domain, which should be taken into consideration.
Executive Summary
Xanthones are a class of polyphenolic compounds found in various plant species, renowned for their diverse pharmacological activities. This compound, isolated from Swertia chirayita, has demonstrated potential in anticancer, anti-inflammatory, and antidiabetic models. This guide compares this compound with Bellidifolin (also from Swertia species), Mangiferin (found in mangoes), and α- and γ-mangostin (from mangosteen fruit), which exhibit similar biological effects. The objective is to present a consolidated overview of their efficacy, supported by quantitative data where available, to aid researchers in drug discovery and development.
Data Presentation: Comparative Bioactivity of Xanthones
The following tables summarize the available quantitative data for the anticancer and antidiabetic activities of the selected xanthones. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and specific assay protocols.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Xanthone | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | SKOV3 (Ovarian) | 20 (at 48h) | [1] (Note: This study has been retracted) |
| Bellidifolin | A549 (Lung) | Inhibitory effect at 50-100 µM | [2] |
| Mangiferin | MCF-7 (Breast) | 41.2 µg/mL (~97.6 µM) | |
| HeLa (Cervical) | 44.7 µg/mL (~105.9 µM) | ||
| α-Mangostin | MCF-7 (Breast) | 2.74 - 3.57 | |
| MDA-MB-231 (Breast) | 2.26 - 3.35 | ||
| DLD-1 (Colon) | 7.5 | ||
| PC-3 (Prostate) | >12.2 | ||
| SK-HEP-1 (Liver) | 19.6 - 24.8 | ||
| γ-Mangostin | HT-29 (Colon) | 68 | |
| HCT116 (Colon) | 10 - 15 | ||
| SK-BR-3 (Breast) | 4.97 |
Table 2: Comparative Antidiabetic Activity (α-Glucosidase Inhibition)
| Xanthone | IC50 Value | Reference |
| This compound | Data not available | |
| Bellidifolin | Data not available | |
| Mangiferin | 358.54 µM | [3] |
| α-Mangostin | 15.14 - 67.81 µM | [4] |
| γ-Mangostin | 3.93 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the xanthone compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
α-Glucosidase Inhibition Assay for Antidiabetic Activity
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Compound Incubation: The α-glucosidase enzyme is pre-incubated with various concentrations of the xanthone compounds in a buffer solution (e.g., phosphate buffer, pH 6.8) at 37°C for a short period (e.g., 10-15 minutes).
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 20-30 minutes). During this time, α-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.
-
Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃).
-
Absorbance Measurement: The absorbance of the p-nitrophenol produced is measured using a microplate reader at 405 nm.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the α-glucosidase activity (IC50) is determined from the dose-response curve.
Griess Assay for Nitric Oxide (NO) Production (Anti-inflammatory Activity)
This assay quantifies nitrite, a stable and quantifiable breakdown product of nitric oxide, a key inflammatory mediator.
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7 cells) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for a specified time (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reagent Addition: The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light. During this time, a diazotization reaction occurs, forming a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as pro-inflammatory cytokines.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody).
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants (from cells treated as in the Griess assay) and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody, also specific for the cytokine, is added.
-
Enzyme Conjugate: Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added. HRP catalyzes a color change.
-
Reaction Stop and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
Quantification: The cytokine concentration in the samples is determined from the standard curve.
Signaling Pathways and Mechanisms of Action
The biological effects of these xanthones are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways modulated by these compounds.
General Experimental Workflow for Bioactivity Screening
Caption: General workflow for screening the bioactivity of xanthones.
Anticancer Signaling Pathways of Xanthones
Several xanthones, particularly α-mangostin, exert their anticancer effects by inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways.
Caption: Key anticancer signaling pathways modulated by xanthones.[5][6][7][8][9][10][11][12][13][14]
Anti-inflammatory Signaling Pathways of Xanthones
Mangiferin and α-mangostin have been shown to attenuate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory mechanisms of xanthones via NF-κB and MAPK pathways.[15][16][17][18][19][20][21]
Antidiabetic Signaling Pathways of Xanthones
Bellidifolin and α-mangostin have been reported to improve insulin sensitivity and glucose metabolism through the PI3K/Akt signaling pathway.
Caption: Antidiabetic action of xanthones through the insulin signaling pathway.[4][22][23][24][25][26][27]
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and other selected xanthones. While α-mangostin, γ-mangostin, and Mangiferin are well-studied with a considerable amount of quantitative data available, further research is critically needed to provide robust, comparable quantitative data for this compound and Bellidifolin. Such data is essential for a more definitive comparative assessment and for advancing these promising natural compounds in the drug development pipeline. The elucidation of their mechanisms of action through various signaling pathways provides a solid foundation for future investigations into their potential as novel therapeutic agents for cancer, inflammation, and diabetes.
References
- 1. This compound exerts anticancer activity on SKOV3 human ovarian cancer cells via induction of mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bellidifolin Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-diabetic effect of methylswertianin and bellidifolin from Swertia punicea Hemsl. and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Role of Mangiferin in Management of Cancers through Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.hh-publisher.com [journals.hh-publisher.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unravelling Alpha-Mangostin as a Promising Anticancer Agent: An Overview of Therapeutic Effects, Molecular Mechanisms, and Strategies to Improve Treatment Outcomes | Semantic Scholar [semanticscholar.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Different Modes of Mechanism of Gamma-Mangostin and Alpha-Mangostin to Inhibit Cell Migration of Triple-Negative Breast Cancer Cells Concerning CXCR4 Downregulation and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effect of Mangiferin on an Experimental Model of Allergic Rhinitis through the Inhibition of NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mangiferin: Sources, Anti-Inflammatory Activities, and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The metabolic and molecular mechanisms of α-mangostin in cardiometabolic disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Item - Antidiabetic compounds from Swertia chirayita for the treatment of type 2 diabetes mellitus: A mechanistic overview - figshare - Figshare [figshare.com]
- 26. Alpha-Mangostin Improves Insulin Secretion and Protects INS-1 Cells from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | α-Mangostin prevents diabetic cardiomyopathy by inhibiting oxidative damage and lipotoxicity through the AKT–FOXO1–CD36 pathway [frontiersin.org]
Validating the Anti-inflammatory Effects of Swerchirin via the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Swerchirin, a xanthone found in the medicinal plant Swertia chirayita, with other established anti-inflammatory agents. We delve into its mechanism of action, focusing on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, supported by experimental data and detailed protocols.
This compound's Impact on the NF-κB Signaling Cascade
The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
This compound has been shown to exert its anti-inflammatory effects by intervening in this pathway. Studies on related compounds from Swertia chirayita, such as Bellidifolin, indicate that these xanthones can suppress the phosphorylation of key components of the NF-κB pathway, including the IKK complex and the p65 subunit of NF-κB.[1] This inhibitory action prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and attenuating the inflammatory cascade.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Comparative Analysis of Anti-inflammatory Activity
While direct comparative studies with a broad range of inhibitors are limited, existing data allows for an initial assessment of this compound's potency. The following tables summarize the inhibitory effects of this compound and other known anti-inflammatory compounds on the production of key inflammatory mediators. It is important to note that IC50 values can vary between different studies and experimental conditions.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine Inhibited | IC50 / % Inhibition | Reference |
| This compound | RAW 264.7 | LPS | IL-6 | Data not available | [1] |
| TNF-α | Data not available | [1] | |||
| Bellidifolin | RAW 264.7 | LPS | IL-6 | Significant Inhibition | [1] |
| TNF-α | Significant Inhibition | [1] | |||
| Dexamethasone | Human whole blood | LPS | TNF-α | More effective in AD patients | [2] |
| Parthenolide | BV-2 microglia | LPS | IL-6 | 29% at 200 nM, 98% at 5 µM | [3] |
| TNF-α | 54% at 5 µM | [3] | |||
| Indomethacin | C2C12 myoblasts | LPS | TNF-α, MCP-1 | Less effective than Neem and Licorice | [4] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Assay | Dosage | % Inhibition of Edema | Reference |
| Swertia chirata extract | Rat | Carrageenan-induced paw edema | 100 mg/kg | Significant | |
| Indomethacin | Rat | Carrageenan-induced paw edema | 10 mg/kg | Significant |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for cytokine analysis, shorter time points for Western blot).
-
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Line: HEK293 or other suitable cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Protocol:
-
Plate transfected cells in a 96-well plate.
-
Pre-treat cells with this compound or other compounds for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay kit.
-
Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
-
Western Blot for IκBα Degradation and p65 Phosphorylation
This method assesses the levels of key proteins in the NF-κB pathway.
-
Protocol:
-
Treat cells as described in the "Cell Culture and Treatment" section for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
ELISA for Cytokine Quantification (TNF-α and IL-6)
This assay measures the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add standards and samples (culture supernatants) to the wells and incubate.
-
Add the detection antibody and incubate.
-
Add a streptavidin-HRP conjugate and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Figure 2: General experimental workflow for validating this compound's effects.
Logical Framework for Validation
The validation of this compound's anti-inflammatory effects via the NF-κB pathway follows a logical progression of experiments, each providing a piece of the mechanistic puzzle.
Figure 3: Logical relationship of evidence supporting this compound's action.
Conclusion
The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, which are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. Its ability to suppress the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent for inflammatory diseases. However, to fully establish its efficacy and position it relative to existing anti-inflammatory drugs, further research is required. Specifically, head-to-head comparative studies that generate quantitative data, such as IC50 values for NF-κB inhibition under standardized conditions, are crucial for a comprehensive evaluation. The detailed protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. A novel bellidifolin intervention mitigates nonalcoholic fatty liver disease-like changes induced by bisphenol F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits TNF-alpha synthesis more effectively in Alzheimer's disease patients than in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bellidifolin Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Metabolic Insights into Swerchirin: A Comparative Guide
A comprehensive analysis of Swerchirin's metabolic profile across various species remains an area of active investigation. Due to the limited availability of direct cross-species metabolism and pharmacokinetic data for this compound, this guide leverages available information on Swertiamarin, a structurally related and co-occurring seco-iridoid glycoside from Swertia species, to provide a comparative perspective. This approach allows for foundational insights into the potential metabolic fate of this compound in preclinical species and humans.
This compound, a xanthone isolated from medicinal plants of the Swertia genus, has demonstrated significant hypoglycemic effects in preclinical studies involving rats and mice.[1] However, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent. This guide synthesizes the current knowledge on this compound and its analogue Swertiamarin to aid researchers, scientists, and drug development professionals in designing and interpreting further preclinical studies.
In Vivo Metabolism: Insights from Rodent Models
Direct in vivo metabolism studies on this compound are not extensively reported in the current scientific literature. However, research on Swertiamarin in rats provides a valuable framework for predicting the potential metabolic pathways of this compound.
Oral administration of Swertiamarin in rats has been shown to result in rapid absorption and metabolism.[2] The primary metabolic transformations involve hydrolysis of the glycosidic bond by intestinal microflora, followed by structural rearrangements and enzymatic modifications in the liver. A significant portion of Swertiamarin is metabolized into its active metabolite, gentianine.[3] Further biotransformation of Swertiamarin in rats involves Phase I reactions such as reduction, dehydration, and hydroxylation, as well as Phase II conjugation reactions like sulfonation.[2]
Table 1: Pharmacokinetic Parameters of Swertiamarin in Rats Following Oral Administration
| Parameter | Value | Species | Dosage | Reference |
| Tmax (h) | ~0.95 | Sprague-Dawley Rat | 20 mg/kg | [2] |
| Cmax (µg/L) | 1920.1 ± 947.0 | Sprague-Dawley Rat | 20 mg/kg | [2] |
| AUC (µg/L·h) | 3593.7 ± 985.4 | Sprague-Dawley Rat | 20 mg/kg | [2] |
| t1/2 (h) | 1.104 ± 0.22 | Sprague-Dawley Rat | 20 mg/kg | [2] |
| Oral Bioavailability | 8.0% | Sprague-Dawley Rat | 50 mg/kg | [2] |
Note: The data presented is for Swertiamarin and is intended to serve as a surrogate for estimating the pharmacokinetic profile of this compound.
In Vitro Metabolism
Currently, there is a lack of published data on the in vitro metabolism of this compound using liver microsomes from different species. Such studies are essential to understand the specific enzymes involved in its metabolism (e.g., cytochrome P450 isoforms) and to assess potential species differences in metabolic pathways and rates.[4][5] In vitro metabolism studies using liver microsomes from various species, including human, monkey, dog, rat, and mouse, are a standard approach in preclinical drug development to predict human metabolism and potential drug-drug interactions.[6][7]
Experimental Protocols
A validated analytical method is fundamental for conducting pharmacokinetic and metabolism studies. A reliable high-performance liquid chromatography (HPLC) method for the quantification of this compound in plant material has been established and validated.[8] This method can be adapted for the analysis of this compound and its potential metabolites in biological matrices such as plasma, urine, and feces.
Protocol: Quantification of this compound by HPLC[8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Detection: UV detection at a specified wavelength suitable for xanthones.
-
Sample Preparation: Biological samples (plasma, urine, etc.) would require appropriate extraction procedures, such as liquid-liquid extraction or solid-phase extraction, to isolate this compound and its metabolites from the biological matrix before HPLC analysis.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and quantification) in the relevant biological matrix.
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a clearer understanding of the metabolic processes and experimental designs, the following diagrams are provided.
Caption: Proposed metabolic pathway of this compound.
Caption: General experimental workflow for metabolism studies.
Conclusion and Future Directions
The comprehensive cross-species comparison of this compound metabolism is currently hindered by a lack of direct experimental data. The information available for the related compound, Swertiamarin, provides a valuable starting point for predicting its metabolic fate. Future research should prioritize conducting in vivo pharmacokinetic and metabolite identification studies for this compound in multiple species, including rodents, dogs, and non-human primates. Furthermore, in vitro metabolism studies using liver microsomes from these species, as well as from human donors, are essential to elucidate the specific enzymes involved and to better predict human metabolism and potential drug interactions. A validated bioanalytical method, such as the described HPLC method, will be instrumental in achieving these research goals. Filling these knowledge gaps is critical for the continued development of this compound as a potential therapeutic agent.
References
- 1. This compound induced blood sugar lowering of streptozotocin treated hyperglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-diabetes activity of (R)-gentiandiol in KKAy type 2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Swerchirin: A Comparative Analysis of its Hepatoprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatoprotective efficacy of swerchirin against other well-established agents: silymarin, N-acetylcysteine (NAC), and glycyrrhizic acid. This analysis is based on available preclinical data and aims to provide an objective overview to inform further research and drug development.
Introduction to Hepatoprotective Agents
Liver diseases represent a significant global health burden, stemming from various insults including viral infections, alcohol abuse, drug-induced toxicity, and metabolic disorders. Hepatoprotective agents are substances that can prevent or ameliorate liver damage. This guide focuses on a comparative evaluation of four such agents, with a particular emphasis on this compound, a xanthone from the plant Swertia chirayita.
This compound , a key bioactive compound from Swertia chirayita, has demonstrated significant hepatoprotective properties in preclinical studies. Its efficacy is compared against:
-
Silymarin : A flavonoid complex extracted from milk thistle (Silybum marianum), widely used as a natural remedy for liver disorders.[1][2][3]
-
N-acetylcysteine (NAC) : A derivative of the amino acid cysteine, it is the standard antidote for acetaminophen (paracetamol) overdose and is used in other cases of acute liver failure.[4][5]
-
Glycyrrhizic Acid : A triterpenoid saponin extracted from licorice root (Glycyrrhiza glabra), it is used in some countries for the treatment of chronic hepatitis.[6][7][8]
Comparative Efficacy: A Data-Driven Overview
The hepatoprotective effects of these agents are often evaluated by their ability to mitigate the damage caused by toxins such as carbon tetrachloride (CCl₄) and paracetamol. Key markers of liver damage include elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), while antioxidant capacity is assessed by measuring levels of enzymes like superoxide dismutase (SOD) and catalase (CAT), and the antioxidant molecule glutathione (GSH).
While direct head-to-head comparative studies of purified this compound against the other agents are limited, data from studies on Swertia chirayita extracts and individual studies on the purified compounds provide valuable insights.
Reduction of Liver Enzymes
The following table summarizes the observed effects of the different agents on toxin-induced elevation of liver enzymes. It is important to note that these results are compiled from different studies and may not be directly comparable due to variations in experimental design.
| Agent | Toxin Model | Animal Model | Dose | % Reduction in ALT | % Reduction in AST | Reference |
| This compound | Paracetamol | Mice | 6-50 mg/kg | Significant reduction (data not quantified) | Significant reduction (data not quantified) | [9][10] |
| Silymarin | CCl₄ | Rabbits | 100 mg/kg | ~45% | ~30% | [11] |
| N-acetylcysteine | Ethanol + LPS | Mice | 200 mg/kg | Significant prevention of increase | Significant prevention of increase | [12] |
| Glycyrrhizic Acid | CCl₄ | Rats | 200 mg/kg | Significant reduction (data not quantified) | Significant reduction (data not quantified) | [13] |
Note: The percentage reductions are estimations based on the graphical or tabular data presented in the cited studies and should be interpreted with caution.
Antioxidant Activity
The antioxidant effects of these compounds are crucial to their hepatoprotective action. The table below compares their impact on key antioxidant markers.
| Agent | Toxin Model | Animal Model | Effect on Antioxidant Markers | Reference |
| This compound (as Swertiamarin) | CCl₄ | Rats | ↑ SOD, ↑ GPx, ↑ GSH | [14] |
| Silymarin | CCl₄ | Broiler Chickens | ↑ CAT, ↑ GPx, ↑ Mn-SOD | [15] |
| N-acetylcysteine | CCl₄ | Rats | ↑ SOD, ↑ GSH | [4] |
| Glycyrrhizic Acid | Ischemia-Reperfusion | Rats | ↑ SOD, ↑ GSH-Px | [13] |
↑ indicates an increase in the level or activity of the antioxidant marker.
Mechanistic Insights: Signaling Pathways
The hepatoprotective effects of these agents are mediated through various signaling pathways that regulate oxidative stress, inflammation, and apoptosis.
This compound's Hepatoprotective Signaling Pathway
This compound, and its related compound swertiamarin, primarily exert their hepatoprotective effects by activating the Nrf2/HO-1 signaling pathway .[14][16] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
References
- 1. mdpi.com [mdpi.com]
- 2. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcysteine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glycyrrhizic acid mitigates hepatocyte steatosis and inflammation through ACE2 stabilization via dual modulation of AMPK activation and MDM2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. Protective effects of Swertia longifolia Boiss. and its active compound, this compound, on paracetamol-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Are silymarin and N-acetylcysteine able to prevent liver damage mediated by multiple factors? Findings against ethanol plus LPS-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The protective effect of glycyrrhizin on hepatic ischemia-reperfusion injury in rats and possible related signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and Hepatoprotective Effect of Swertiamarin on Carbon Tetrachloride-Induced Hepatotoxicity via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Replicating Anticancer Activity of Swerchirin: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published experimental data on the anticancer activity of Swerchirin, a compound isolated from plants of the Swertia genus. A critical evaluation of the available literature reveals both promising results and significant caveats, including the retraction of a key study. This document aims to offer an objective resource for researchers seeking to replicate or build upon existing findings.
Critical Alert: Retraction of Key Publication
It is imperative to note that a significant study on this compound's effect on SKOV3 human ovarian cancer cells, "this compound exerts anticancer activity on SKOV3 human ovarian cancer cells via induction of mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of Raf/MEK/ERK cascade," has been retracted.[1][2] The retraction was due to the authors' inability to provide raw data to verify the study's originality, rendering the data unreliable.[2] Consequently, all findings from this publication should be approached with extreme caution and are presented here for informational purposes only, clearly marked as originating from a retracted source.
Comparative Analysis of Anticancer Effects
The anticancer properties of this compound and related extracts from the Swertia genus have been investigated in different cancer cell lines. The primary focus of credible, non-retracted research has been on non-small cell lung cancer and gastric cancer, while the retracted study focused on ovarian cancer.
Summary of Quantitative Data
The following tables summarize the quantitative findings from available studies.
Table 1: Cell Viability and Cytotoxicity
| Compound/Extract | Cancer Cell Line | Assay | Concentration | Incubation Time | Result | Source |
| This compound | SKOV3 (Ovarian) | MTT | 20 µM | 48 hrs | IC50 Value | Retracted[1] |
| This compound | SKOV3 (Ovarian) | MTT | 0, 5, 10, 20, 40 µM | 48 hrs | Dose-dependent decrease in viability | Retracted |
| S. chirayita ethanolic extract (Sw-EtOH) | A549 (Lung) | Cytotoxicity/LDH Release | 400 µg/ml | 24 hrs | ~1-fold increase in toxicity | [3][4] |
| S. mussotii fraction (SMF70) | MGC-803 (Gastric) | MTT | Not specified | Not specified | Anti-proliferative effect | [5] |
| S. mussotii fraction (SMF100) | BGC-823 (Gastric) | MTT | Not specified | Not specified | Anti-proliferative effect | [5] |
Table 2: Apoptosis and Cell Cycle Arrest
| Compound/Extract | Cancer Cell Line | Parameter | Concentration | Result | Source |
| This compound | SKOV3 (Ovarian) | Apoptosis | 0, 10, 20, 40 µM | Dose-dependent increase | Retracted |
| This compound | SKOV3 (Ovarian) | Cell Cycle | Not specified | G2/M Phase Arrest | Retracted[1] |
| S. chirayita ethanolic extract (Sw-EtOH) | A549 (Lung) | Apoptosis (Annexin V+) | 100, 200, 400 µg/ml | Dose-proportional increase | [3] |
| S. chirayita ethanolic extract (Sw-EtOH) | A549 (Lung) | Cytochrome c release | 400 µg/ml | 3.15-fold increase | [3][4] |
| S. chirayita ethanolic extract (Sw-EtOH) | A549 (Lung) | PARP cleavage | 400 µg/ml | ~3-fold increase | [3][4] |
| S. mussotii fractions (SMF70/SMF100) | MGC-803 / BGC-823 (Gastric) | Apoptosis | Not specified | Induction of apoptosis | [5] |
| S. mussotii fractions (SMF70/SMF100) | MGC-803 / BGC-823 (Gastric) | Cell Cycle | Not specified | S Phase Arrest | [5] |
Table 3: Signaling Pathway Modulation
| Compound/Extract | Cancer Cell Line | Pathway | Target Protein | Concentration | Effect | Source |
| This compound | SKOV3 (Ovarian) | Raf/MEK/ERK | phospho-MEK, phospho-ERK | 0, 10, 20, 40 µM | Dose-dependent inhibition | Retracted[1] |
| S. chirayita ethanolic extract (Sw-EtOH) | A549 (Lung) | JAK1/STAT3 | JAK1 mRNA | 100, 200, 400 µg/ml | Down-regulation to 0.86, 0.43, 0.32-fold | [3] |
| S. chirayita ethanolic extract (Sw-EtOH) | A549 (Lung) | JAK1/STAT3 | STAT3 mRNA | 100, 200, 400 µg/ml | Down-regulation to 0.92, 0.52, 0.42-fold | [3] |
Experimental Protocols
Detailed methodologies are crucial for replication. Below are protocols derived from the published studies.
Cell Viability Assessment (MTT Assay)
This protocol is based on the methodology described for SKOV3 cells.[1]
-
Cell Seeding: Plate cancer cells (e.g., SKOV3, A549) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or plant extract for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/PI Staining)
This protocol is based on methodologies used for both SKOV3 and A549 cells.[3]
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) is determined based on Annexin V and PI fluorescence.
Western Blot Analysis
This protocol is for assessing the expression of proteins in signaling pathways.[1]
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-MEK, phospho-ERK, JAK1, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Visualizations
Proposed Anticancer Mechanisms of Swertia Compounds
The following diagrams illustrate the signaling pathways implicated in the anticancer activity of this compound and related extracts.
Caption: Proposed this compound mechanism in ovarian cancer (Retracted).
Caption: Anticancer mechanism of S. chirayita extract in lung cancer.
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the anticancer effects of a test compound like this compound.
Caption: General workflow for in vitro anticancer activity screening.
References
- 1. This compound exerts anticancer activity on SKOV3 human ovarian cancer cells via induction of mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts anticancer activity on SKOV3 human ovartian cancer cells via induction of mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swertia chirayita suppresses the growth of non-small cell lung cancer A549 cells and concomitantly induces apoptosis via downregulation of JAK1/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Swertia chirayita suppresses the growth of non-small cell lung cancer A549 cells and concomitantly induces apoptosis via downregulation of JAK1/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Swertia mussotii extracts induce mitochondria-dependent apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Anti-Inflammatory Actions of Swerchirin and Bellidifolin
In the landscape of natural compounds with therapeutic potential, the xanthones Swerchirin and bellidifolin, both isolated from Swertia chirayita, have emerged as significant candidates for their anti-inflammatory properties.[1] A direct comparative study has elucidated their distinct mechanisms and efficacy in modulating key inflammatory pathways, providing valuable insights for researchers in drug discovery and development. This guide synthesizes the findings from a head-to-head study, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of Anti-Inflammatory Activity
A pivotal study conducted by Hu et al. (2019) provides a direct comparison of the anti-inflammatory effects of this compound (referred to as compound 2) and bellidifolin (referred to as compound 1) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following table summarizes the key quantitative findings from this research.
| Parameter | This compound | Bellidifolin | Key Findings |
| Inhibition of TNF-α Production | Inhibits production of TNF-α. | Inhibits production of TNF-α. | Both compounds demonstrate inhibitory effects on this key pro-inflammatory cytokine. |
| Inhibition of IL-6 Production | Inhibits production of IL-6. | Inhibits production of IL-6. | Both compounds show efficacy in reducing the levels of the pro-inflammatory cytokine IL-6. |
| Inhibition of PGE2 Production | Not reported to potently inhibit PGE2. | Potently inhibits the production of PGE2. | Bellidifolin shows a more pronounced effect on the production of this inflammatory mediator. |
| Effect on COX-2 Protein Expression | No significant suppression reported. | Suppresses the protein expression of COX-2. | Bellidifolin directly targets the COX-2 enzyme, a key player in inflammation. |
Mechanisms of Action: A Divergence in Signaling Pathways
While both this compound and bellidifolin exhibit anti-inflammatory properties, their underlying mechanisms of action show notable differences, particularly in their modulation of intracellular signaling cascades.
Bellidifolin demonstrates a broad-spectrum anti-inflammatory action by targeting multiple key signaling pathways.[1] It has been shown to attenuate the phosphorylation of c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPKs in a concentration-dependent manner.[1] Furthermore, bellidifolin suppresses the phosphorylation of inhibitor κB kinase-β (IKK-β), Akt, and the p65 subunit of nuclear factor-kappaB (NF-κB).[1] This multi-targeted approach culminates in a potent suppression of inflammatory mediators.
The anti-inflammatory action of This compound , as detailed in the comparative study, primarily involves the inhibition of pro-inflammatory cytokines TNF-α and IL-6.[1]
References
A Comparative Analysis of the Antioxidant Capacities of Swerchirin and Mangiferin
An Essential Guide for Researchers in Drug Discovery and Development
In the pursuit of novel therapeutic agents, particularly those aimed at mitigating oxidative stress-related pathologies, natural compounds remain a vital source of inspiration and innovation. Among these, the xanthones Swerchirin and mangiferin have garnered significant attention for their potential health benefits. This guide provides a detailed comparison of the antioxidant capacities of this compound and mangiferin, supported by experimental data, to aid researchers in their evaluation for drug development applications.
Overview of this compound and Mangiferin
This compound , a tetraoxygenated xanthone found predominantly in plants of the Swertia genus, has been traditionally used in various medicinal systems. Its pharmacological profile includes hypoglycemic, hepatoprotective, and anti-inflammatory properties, many of which are linked to its antioxidant potential.
Mangiferin , a C-glucosylxanthone, is abundantly found in various parts of the mango tree (Mangifera indica). It is renowned for its broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer effects. Its unique chemical structure contributes significantly to its robust free-radical scavenging capabilities.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is a critical determinant of its potential to combat oxidative stress. This is often quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric—a lower IC50 value indicates greater antioxidant potency. The following table summarizes the available quantitative data for this compound and mangiferin from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Source |
| This compound | DPPH | 109.1 ± 0.852 | ~378.4 | |
| This compound | DPPH | 162.84 | ~564.8 | [1] |
| Mangiferin | DPPH | 16.06 | ~38.0 | [1] |
| Mangiferin | DPPH | 5.8 ± 0.96 | 13.74 | |
| Mangiferin | DPPH | 17.6 | ~41.7 | |
| Ascorbic Acid (Standard) | DPPH | 77.75 ± 2.15 | ~441.5 |
Note: Molar concentrations (µM) are estimated based on the molecular weights of this compound (288.25 g/mol ) and mangiferin (422.34 g/mol ) for comparative purposes.
The data clearly indicates that mangiferin possesses a significantly lower IC50 value in the DPPH assay compared to this compound, suggesting a substantially higher antioxidant capacity. In a direct comparison within the same study, mangiferin (IC50 16.06 µg/mL) was found to be over ten times more potent than this compound (IC50 162.84 µg/mL)[1].
Mechanistic Insights into Antioxidant Action
The antioxidant effects of this compound and mangiferin are executed through various mechanisms, including direct radical scavenging and modulation of intracellular antioxidant signaling pathways.
Direct Radical Scavenging
The chemical structures of both this compound and mangiferin, characterized by multiple hydroxyl groups on a xanthone core, enable them to donate hydrogen atoms to neutralize free radicals, thereby terminating the oxidative chain reactions. The C-glucosyl moiety and the catechol-like structure in mangiferin are thought to enhance its radical scavenging activity.
Modulation of Signaling Pathways
Mangiferin has been shown to exert its antioxidant effects by modulating key signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, mangiferin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This, in turn, upregulates the expression of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).
This compound , while demonstrating antioxidant activity, has less defined signaling pathways in the available literature. However, related compounds from the Swertia genus, such as swertiamarin, have been shown to activate the Nrf2/HO-1 pathway[2]. This suggests that this compound may share a similar mechanism of action, though further direct evidence is required.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. Below are the detailed methodologies for the key in vitro assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorbance at approximately 517 nm. When reduced by an antioxidant, the solution decolorizes, and the change in absorbance is proportional to the radical scavenging activity of the compound.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound, mangiferin) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical, which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.
Procedure:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark for 12-16 hours to form the ABTS•+ radical.
-
Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: The diluted ABTS•+ solution is mixed with various concentrations of the test compounds and a standard.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.
-
Reaction: The FRAP reagent is mixed with the test sample.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard (usually FeSO₄).
Conclusion
Based on the available experimental data, mangiferin exhibits a markedly superior in vitro antioxidant capacity compared to this compound , as evidenced by its significantly lower IC50 value in the DPPH radical scavenging assay[1]. The well-documented ability of mangiferin to modulate the Nrf2 signaling pathway provides a strong mechanistic basis for its potent antioxidant effects. While this compound also demonstrates antioxidant properties, its potency appears to be lower, and its underlying molecular mechanisms are less well-characterized.
For researchers and drug development professionals, mangiferin presents a more potent candidate for therapeutic strategies targeting oxidative stress. However, further comparative studies employing a broader range of antioxidant assays (e.g., ABTS, FRAP, ORAC) and in vivo models are warranted to provide a more comprehensive understanding of the relative antioxidant efficacy of both this compound and mangiferin. This will enable a more informed selection and development of these natural compounds for future clinical applications.
References
A Comparative Analysis of the Therapeutic Index of Swerchirin and Standard Diabetes Mellitus Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Swerchirin, a promising natural compound for the management of diabetes, with established standard-of-care diabetes drugs, including metformin, sulfonylureas, and GLP-1 receptor agonists. The data presented is based on preclinical studies in rat models to offer a standardized baseline for comparison.
Executive Summary
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety for a drug. This guide reveals that this compound exhibits a potentially favorable safety profile compared to some widely used oral antidiabetic agents. While direct calculation of a precise therapeutic index for all compounds is limited by available data, the findings suggest that this compound's wide therapeutic window warrants further investigation as a potential alternative or adjunct therapy in diabetes management.
Quantitative Data Summary
The following table summarizes the available preclinical data on the median lethal dose (LD50) and median effective dose (ED50) for this compound and standard diabetes drugs in rat models. The therapeutic index is calculated as LD50/ED50.
| Drug Class | Compound | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (TI) |
| Xanthone | This compound | Oral | > 2000[1] | 23.1[2] | > 86.6 |
| Biguanide | Metformin | Oral | 1770[3] | ~100-200 | ~8.9 - 17.7 |
| Sulfonylureas | Glimepiride | Oral | > 10000[4][5] | ~0.1-1 | > 10000 |
| Glipizide | Oral | > 4000[6][7] | ~0.1-1 | > 4000 | |
| Gliclazide | Oral | 1750 - 3000[8][9][10] | ~5-10 | ~175 - 600 | |
| GLP-1 Receptor Agonists | Liraglutide | Subcutaneous | Not established | Not established | Not applicable |
| Semaglutide | Subcutaneous | Not established** | Not established** | Not applicable | |
| Exenatide | Subcutaneous | Not established | Not established | Not applicable*** |
-
Estimated from preclinical studies investigating effective anti-hyperglycemic doses. ** LD50 is not a standard measure for biological drugs like GLP-1 receptor agonists; toxicity is assessed through comprehensive safety and toxicology studies. *** The therapeutic index is not the primary measure of safety for GLP-1 receptor agonists. Their safety is evaluated based on the therapeutic dose range and the profile of adverse effects observed in preclinical and clinical studies.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
The LD50 values cited in this guide were primarily determined following protocols similar to those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, specifically Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[11][12][13]
General Protocol Outline:
-
Animal Model: Wistar or Sprague-Dawley rats, typically females, are used.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have access to standard pellet diet and water ad libitum. They are acclimatized for at least 5 days before the experiment.
-
Dosing: The test substance is administered orally via gavage. Animals are fasted overnight prior to dosing.
-
Dose Levels: A stepwise procedure is used where a small group of animals (typically 3) is dosed at a specific level. The outcome of the first group determines the dose for the subsequent group (either higher or lower).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the maximum likelihood method.[11]
Determination of Median Effective Dose (ED50) for Hypoglycemic Effect
The ED50 for the blood glucose-lowering effect is determined in a diabetic rat model.
General Protocol Outline:
-
Animal Model: Male albino rats (e.g., Charles Foster strain) are often used.[2]
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of a diabetogenic agent like streptozotocin.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels; rats with levels above a certain threshold (e.g., 200 mg/dL) are selected for the study.
-
Dosing: Graded doses of the test substance are administered orally to different groups of diabetic rats.
-
Blood Glucose Monitoring: Blood samples are collected at various time points after drug administration (e.g., 0, 1, 3, 7 hours) to measure blood glucose levels.[14]
-
Data Analysis: The percentage reduction in blood glucose is calculated for each dose group. The ED50, the dose that produces a 50% of the maximum hypoglycemic effect, is then determined using a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways provides crucial context for the therapeutic and toxicological profiles of these drugs.
This compound
This compound, a xanthone from the plant Swertia chirayita, is believed to exert its hypoglycemic effect primarily by stimulating insulin release from pancreatic β-cells.[15] This action is likely mediated through the modulation of intracellular signaling cascades that lead to insulin granule exocytosis.
References
- 1. Acute and Subchronic Toxicity Studies of Swertiamarin A lead Compound Isolated from Enicostemma Littorale .blume in wistar rats – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. tga.gov.au [tga.gov.au]
- 3. The glucagon-like peptide-1-based therapeutics exenatide and saxagliptin did not cause detrimental effects on the pancreas in mice, rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Liraglutide - overview of the preclinical and clinical data and its role in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Exenatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
- 11. Acute oral toxicity studies of Swietenia macrophylla seeds in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Liraglutide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Safety Operating Guide
Navigating the Safe Disposal of Swerchirin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. Swerchirin, a xanthone isolated from Swertia species, is utilized in various research applications.[1][2][3] While specific, regulated disposal protocols for this compound are not extensively documented, this guide provides essential, step-by-step instructions for its safe handling and disposal based on general laboratory safety principles for chemical reagents. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its properties and to use appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Always wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1]
-
In situations where dust formation is possible, the use of a full-face respirator should be considered.[1]
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust and aerosols.[1]
-
Employ non-sparking tools and take measures to prevent fires caused by electrostatic discharge.[1]
Quantitative Data and Physical Properties
| Property | Value | Reference |
| Appearance | Solid powder | [4] |
| Molecular Formula | C₁₅H₁₂O₆ | [4] |
| Molecular Weight | 288.26 g/mol | [4] |
| Storage | Short term (days to weeks): 0 - 4 °C, dark, dry | [4] |
| Long term (months to years): -20 °C | [4] | |
| Solubility | Soluble in DMSO | [4] |
| Hazard Class | Not classified as hazardous under GHS. | [1] |
Note: Although not classified as hazardous, this compound should be handled with the care accorded to all laboratory chemicals.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is contingent on the nature of the waste: excess product, contaminated materials, or spill-related waste. Improper disposal can pose risks to human health and the environment.[1]
-
Waste Identification and Segregation:
-
Unused or Excess this compound: Collect any unused this compound powder in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility is confirmed.[1]
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be treated as contaminated solid chemical waste and collected separately.[1]
-
Solutions: Liquid waste containing this compound should be collected in a designated, leak-proof container for liquid chemical waste.[1]
-
-
Packaging and Labeling:
-
Containers: Use containers that are chemically compatible with this compound and any solvents used. Ensure containers are in good condition and can be securely sealed.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and a description of the contents (e.g., "Solid this compound waste," "this compound in DMSO").[1]
-
-
Storage of Waste:
-
Final Disposal:
Management of Spills
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:
-
Prevent Dispersion: Immediately contain the spill to prevent further spread of the powder.
-
Cleanup: Carefully sweep or vacuum the spilled material into a designated waste container, avoiding the creation of dust.[1]
-
Decontamination: Clean the spill area with an appropriate solvent.
-
Waste Collection: Collect all cleaning materials as hazardous waste.[1]
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
References
- 1. benchchem.com [benchchem.com]
- 2. Hypoglycemic effect of this compound from the hexane fraction of Swertia chirayita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated method for analysis of this compound in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
